3-Ethoxy-5-fluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMKRMOJSUEPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-5-fluorobenzaldehyde, a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. This document details its chemical and physical properties, including its molecular weight and formula. Furthermore, it outlines a plausible synthetic pathway, discusses its potential applications in drug discovery, and provides essential safety and handling protocols based on data from analogous compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of Substituted Benzaldehydes in Modern Chemistry
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical industry, where the benzaldehyde core is a common scaffold in a wide array of therapeutic agents. The introduction of various substituents onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile.
The presence of an ethoxy group, as in this compound, can enhance lipophilicity and modulate interactions with biological targets. Concurrently, the fluorine atom, a bioisostere for hydrogen, can improve metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions. The aldehyde functional group itself is a reactive handle for a multitude of chemical transformations, making this compound a valuable building block for combinatorial chemistry and targeted synthesis campaigns.
Molecular Profile of this compound
A precise understanding of a compound's fundamental properties is critical for its effective application in research and development. This section outlines the key molecular identifiers for this compound.
Chemical Structure
The chemical structure of this compound consists of a benzene ring substituted with an ethoxy group at the 3-position, a fluorine atom at the 5-position, and an aldehyde group at the 1-position.
Caption: 2D Chemical Structure of this compound.
Molecular Formula and Weight
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | Deduced |
| Molecular Weight | 168.17 g/mol | [1] |
| CAS Number | 870837-27-7 (Probable) | [2] |
Synthesis and Reaction Pathways
While a specific, documented synthesis for this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common strategy for the preparation of substituted benzaldehydes involves the formylation of a correspondingly substituted benzene ring.
A likely precursor for the synthesis of this compound is 3-ethoxy-5-fluorotoluene. The synthesis could proceed via a two-step process:
-
Halogenation of the Benzylic Position: The methyl group of 3-ethoxy-5-fluorotoluene can be selectively halogenated, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, to yield 1-(bromomethyl)-3-ethoxy-5-fluorobenzene.
-
Oxidation to the Aldehyde: The resulting benzylic bromide can then be oxidized to the aldehyde. A common method for this transformation is the Sommelet reaction, which utilizes hexamine, or alternatively, by reaction with dimethyl sulfoxide (DMSO) in the presence of a base (Kornblum oxidation).
References
An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-5-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the physical properties of 3-Ethoxy-5-fluorobenzaldehyde, a significant intermediate in pharmaceutical and materials science research. While comprehensive experimental data for this specific molecule is not widely published, this document synthesizes available information, offers expert predictions for key physical characteristics based on structurally related compounds, and details the rigorous experimental methodologies required for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols to facilitate the use of this compound in a laboratory setting.
Introduction
This compound is an aromatic aldehyde characterized by the presence of an ethoxy group and a fluorine atom on the benzene ring. This substitution pattern imparts unique electronic properties to the molecule, making it a valuable building block in organic synthesis. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the fluorine and ethoxy moieties can influence the compound's reactivity, selectivity, and the physiological properties of its derivatives. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting the characteristics of downstream products.
Due to the limited availability of specific experimental data in publicly accessible literature, this guide will also focus on the established methodologies for determining these properties, providing a framework for researchers to generate their own high-quality data.
Molecular Structure and Core Properties
The fundamental properties of a molecule are dictated by its structure. This compound possesses the following core attributes:
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | Calculated |
| Molecular Weight | 168.17 g/mol | --INVALID-LINK-- |
| CAS Number | 914399-63-4 | Not Widely Indexed |
Predicted Physical State and Appearance
Based on observations of structurally similar compounds, such as 3-ethoxy-4-fluorobenzaldehyde, this compound is expected to be a pale yellow to yellow solid or liquid at room temperature. The presence of the polar aldehyde and fluorine groups, combined with the flexible ethoxy chain, may result in a relatively low melting point.
Experimental Determination of Physical State and Melting Point
The precise determination of the physical state and melting point is a critical first step in characterizing a new or sparsely documented compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range is indicative of high purity.
Predicted Boiling Point and Density
The boiling point and density are fundamental physical constants that are influenced by intermolecular forces. The polar nature of the carbonyl group and the C-F bond in this compound suggests that it will have a higher boiling point than non-polar compounds of similar molecular weight.
-
Predicted Boiling Point: Based on related structures, the boiling point is anticipated to be in the range of 220-250 °C at atmospheric pressure.
-
Predicted Density: The density is expected to be slightly greater than that of water, likely in the range of 1.10-1.20 g/mL at 25 °C.
Experimental Determination of Boiling Point
Protocol: Distillation for Boiling Point Measurement
-
Apparatus Setup: A small-scale distillation apparatus is assembled with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
-
Heating: The sample is heated gently in the distillation flask.
-
Observation: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature represents the boiling point at the measured atmospheric pressure. For greater accuracy, the pressure should be recorded and the boiling point corrected to standard pressure if necessary.
Solubility Profile
The solubility of this compound is a critical parameter for its use in reactions and purifications.
-
Predicted Solubility:
-
Water: Sparingly soluble due to the polar aldehyde and fluorine groups, but the larger hydrophobic aromatic ring and ethoxy group will limit solubility.
-
Organic Solvents: Expected to be soluble in common organic solvents such as alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic solvents (toluene).
-
Experimental Determination of Solubility
Protocol: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the degree of dissolution is observed. This can be categorized as soluble, partially soluble, or insoluble.
Caption: Workflow for Qualitative Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), the aromatic protons (multiplets, ~6.8-7.5 ppm), the ethoxy methylene protons (quartet, ~4.1 ppm), and the ethoxy methyl protons (triplet, ~1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon (~190 ppm), aromatic carbons (some of which will show C-F coupling), and the two carbons of the ethoxy group.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1690-1715 cm⁻¹. Other key absorbances will include C-H stretches for the aromatic and aliphatic portions of the molecule, C=C stretches for the aromatic ring, and a C-O stretch for the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 168.17. Fragmentation patterns can provide further structural information.
Caption: Workflow for Spectroscopic Characterization.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. Based on the safety data sheets (SDS) of similar fluorinated aromatic aldehydes, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: In case of contact, wash with soap and water. Remove contaminated clothing.
-
Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Conclusion
This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research. While a complete, experimentally verified dataset of its physical properties is not yet readily available, this guide provides a solid foundation for its use in the laboratory. By following the detailed experimental protocols outlined herein, researchers can confidently determine the physical properties of this compound, ensuring its safe and effective application in their synthetic endeavors. The combination of predicted properties and robust methodologies presented in this guide serves as a critical resource for the scientific community.
An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Ethoxy-5-fluorobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, analytical characterization, safety considerations, and prospective applications, offering field-proven insights for its effective utilization in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted benzaldehyde featuring an ethoxy group at the 3-position and a fluorine atom at the 5-position of the benzene ring. The strategic placement of these functional groups imparts unique electronic and steric properties to the molecule, making it an attractive intermediate for the synthesis of complex organic scaffolds.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| MDL Number | MFCD18375377 | Commercial Supplier |
| Molecular Formula | C₉H₉FO₂ | --- |
| Molecular Weight | 168.17 g/mol | Calculated |
| Canonical SMILES | CCOC1=CC(C=O)=CC(F)=C1 | Predicted |
| InChI Key | Predicted to be generated | Predicted |
Due to the limited availability of experimental data for this compound, its precise physicochemical properties such as melting point, boiling point, and solubility have not been extensively documented. However, based on the properties of structurally similar compounds, it is anticipated to be a liquid or a low-melting solid at room temperature, with solubility in common organic solvents.
Synthesis of this compound: A Plausible Synthetic Route
A logical and chemically sound approach to the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 3-fluoro-5-hydroxybenzaldehyde. This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Proposed Synthetic Pathway
The ethylation of 3-fluoro-5-hydroxybenzaldehyde can be efficiently achieved using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base and a polar aprotic solvent.
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol (Adapted from General Phenolic Ethylation Procedures)
This protocol is a representative procedure adapted from established methods for the O-alkylation of phenols and should be optimized for the specific substrate.
-
Reaction Setup: To a solution of 3-fluoro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide or ethyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aldehydic proton (singlet, ~9.8-10.0 ppm), aromatic protons (multiplets, ~7.0-7.5 ppm), and the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).
-
¹³C NMR: Will display signals for the carbonyl carbon (~190 ppm), aromatic carbons (with C-F couplings), and the two carbons of the ethoxy group.
-
¹⁹F NMR: Will exhibit a singlet corresponding to the fluorine atom on the aromatic ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be observed around 1700 cm⁻¹, along with C-O-C stretching vibrations for the ether linkage and C-F stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.17 g/mol ).
Safety and Handling
While a specific safety data sheet for this compound is not widely available, a comprehensive hazard assessment can be inferred from data on structurally related compounds such as 3-fluorobenzaldehyde and other substituted benzaldehydes.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1][2][3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.[1][2][3]
-
Fire Hazards: Substituted benzaldehydes can be combustible liquids. Keep away from heat, sparks, and open flames.[1]
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[1][2][3]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[2]
Always consult the supplier's safety data sheet for the most current and specific safety information before handling this chemical.
Applications in Research and Drug Development
Substituted benzaldehydes are fundamental building blocks in organic synthesis and medicinal chemistry. The presence of both an ethoxy group and a fluorine atom in this compound offers several advantages for drug design and development.
Role as a Synthetic Intermediate
The aldehyde functionality of this compound serves as a versatile handle for a wide range of chemical transformations, including:
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Reductive Amination: To introduce substituted amine moieties.
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Wittig Reaction: For the formation of carbon-carbon double bonds.
-
Aldol Condensation: To construct larger carbon skeletons.
-
Grignard and Organolithium Reactions: For the introduction of various alkyl and aryl groups.
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Synthesis of Heterocycles: As a precursor for the construction of various heterocyclic ring systems that are prevalent in bioactive molecules.
Significance in Medicinal Chemistry
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The ethoxy group can also modulate lipophilicity and participate in key binding interactions with biological targets.
Given these attributes, this compound is a promising starting material for the synthesis of novel compounds targeting a range of therapeutic areas, including but not limited to:
-
Oncology: As a scaffold for the development of kinase inhibitors or other anti-cancer agents.
-
Neuroscience: For the synthesis of ligands for central nervous system (CNS) receptors.
-
Infectious Diseases: As a precursor for novel antibacterial or antiviral compounds.
References
An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Ethoxy-5-fluorobenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental identifiers, physicochemical properties, plausible synthetic approaches, and essential safety considerations, offering insights grounded in established chemical principles.
Core Identification and Chemical Identity
Defining a chemical substance with precision is paramount for reproducibility and safety in a research and development setting. This compound is a distinct isomer within the family of substituted benzaldehydes. Its unique arrangement of ethoxy and fluoro groups on the benzene ring dictates its reactivity and potential applications.
Nomenclature and Structural Representation
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₉H₉FO₂
-
Molecular Weight: 168.17 g/mol [1]
-
Chemical Structure:
Caption: 2D structure of this compound.
Key Identifiers
| Identifier | Value | Source |
| MDL Number | MFCD18375377 | [1] |
| Molecular Weight | 168.1673 | [1] |
It is important to distinguish this compound from its isomers, such as 3-Ethoxy-4-fluorobenzaldehyde (CAS No. 870837-27-7), which will exhibit different physical and chemical properties.
Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for the physicochemical properties of this compound are not extensively reported. However, by leveraging our understanding of structure-property relationships and comparing with analogous compounds, we can establish a reliable predictive profile.
Predicted Properties of this compound:
| Property | Predicted Value/State | Rationale and Comparative Insights |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Aromatic aldehydes of similar molecular weight are often liquids or low-melting solids at room temperature. For instance, 3-ethyl-5-fluorobenzaldehyde is a colorless to pale yellow liquid.[2] |
| Boiling Point | ~220-240 °C | The boiling point is expected to be in a similar range to other ethoxyfluorobenzaldehyde isomers, influenced by dipole-dipole interactions and van der Waals forces. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Sparingly soluble in water. | The presence of the polar aldehyde and ether functional groups will impart some water solubility, but the dominant aromatic ring and ethyl group suggest greater solubility in organic solvents. |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached from several retrosynthetic pathways. The choice of starting material and reaction sequence will depend on commercial availability, cost, and desired purity. A plausible and efficient strategy involves the etherification of a suitably substituted phenol.
Proposed Synthetic Pathway: Etherification of 3-Fluoro-5-hydroxybenzaldehyde
A logical and commonly employed method for the synthesis of aryl ethers is the Williamson ether synthesis. This approach offers high yields and operational simplicity.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic synthesis methodologies. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
3-Fluoro-5-hydroxybenzaldehyde
-
Ethyl iodide (or diethyl sulfate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (or Dimethylformamide - DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-hydroxybenzaldehyde (1.0 equivalent) and anhydrous acetone (or DMF) to create a stirrable suspension.
-
Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the flask.
-
Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Causality in Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for this type of etherification, minimizing potential side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Solvent Selection: Acetone and DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the cation of the base.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on the functional groups present and data from structurally similar compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Anticipated Hazards (Based on Analogs):
-
Skin and Eye Irritation: Aromatic aldehydes are often irritating to the skin and eyes.
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.
-
Combustibility: Like many organic compounds, it is likely combustible. Keep away from open flames and high temperatures.
It is imperative to perform a thorough risk assessment before handling this or any chemical compound.
Commercial Availability
This compound is available from specialized chemical suppliers. When sourcing this compound, it is crucial to use the MDL number (MFCD18375377) to ensure the correct isomer is obtained.[1]
Conclusion and Future Directions
This compound represents a valuable building block for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This guide has provided a foundational understanding of its identity, predicted properties, a plausible synthetic route, and necessary safety precautions. Further experimental validation of its physicochemical properties and biological activities will undoubtedly expand its potential applications.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Ethoxy-5-fluorobenzaldehyde for Researchers and Drug Development Professionals
Abstract
3-Ethoxy-5-fluorobenzaldehyde is an aromatic aldehyde of increasing interest in medicinal chemistry and materials science, valued for its unique electronic properties conferred by the ethoxy and fluoro substituents. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery and development. This guide provides a detailed exploration of the predicted and experimentally determined characteristics of this compound. It outlines robust protocols for solubility assessment and the development of stability-indicating methods through forced degradation studies, offering a practical framework for researchers and formulation scientists.
Introduction: The Molecular Landscape of this compound
This compound belongs to the class of substituted benzaldehydes, which are pivotal intermediates in organic synthesis. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, while the substituents on the aromatic ring dictate the molecule's steric and electronic nature, thereby influencing its reactivity, and crucially, its physicochemical properties.
The presence of a fluorine atom at the meta-position introduces a strong electron-withdrawing inductive effect, enhancing the electrophilicity of the carbonyl carbon. This can influence its reactivity in nucleophilic addition reactions. The ethoxy group, also at a meta-position, is generally considered an activating group in electrophilic aromatic substitution through resonance, but its inductive effect is electron-withdrawing. The interplay of these substituents governs the molecule's polarity, lipophilicity, and susceptibility to degradation.
A thorough characterization of the solubility and stability of this compound is a critical first step in its journey from a laboratory reagent to a key component of a final product, be it a pharmaceutical active ingredient or a novel material.
Physicochemical Properties
Direct experimental data for this compound is not extensively reported in the public domain. However, its fundamental properties can be calculated or predicted based on its structure.
| Property | Value/Prediction | Source |
| Molecular Formula | C₉H₉FO₂ | |
| Molecular Weight | 168.17 g/mol | |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | |
| Predicted LogP | ~2.5-3.5 | |
| Predicted Aqueous Solubility | Low | |
| Predicted Organic Solvent Solubility | High in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) |
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical determinant of its bioavailability and its suitability for various formulation strategies. Based on its structure, this compound is anticipated to be poorly soluble in aqueous media and freely soluble in organic solvents.
Predicted Solubility
The aromatic ring and the ethyl group of the ethoxy moiety contribute to the molecule's lipophilicity, while the polar aldehyde and ether functionalities, along with the fluorine atom, impart some degree of polarity. The overall balance suggests a predominantly non-polar character, leading to low aqueous solubility.
Experimental Determination of Solubility
A definitive solubility profile must be established empirically. The shake-flask method is a reliable and widely accepted technique for this purpose.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol, acetone).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved compound.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Logical Workflow for Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile and Forced Degradation Studies
Understanding the intrinsic stability of this compound is crucial for defining its storage conditions, shelf-life, and for identifying potential degradation products that could pose safety risks. Forced degradation studies are an indispensable tool for this purpose, providing insights into the molecule's degradation pathways.
Predicted Stability
Benzaldehyde derivatives are known to be susceptible to certain degradation pathways:
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3-ethoxy-5-fluorobenzoic acid), especially in the presence of air or oxidizing agents.
-
Photodegradation: Aromatic aldehydes can be sensitive to light, potentially leading to polymerization or other complex reactions.
-
Extreme pH: While generally stable at neutral pH, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis of the ether linkage, although this is less likely under typical conditions.
Forced Degradation Protocol
A systematic forced degradation study should be conducted to identify the likely degradation products and to develop a stability-indicating analytical method. The following conditions are recommended as a starting point, with the aim of achieving 5-20% degradation.
Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and identification of degradation products.
Logical Flow of a Forced Degradation Study
Caption: Forced Degradation Study Workflow.
Development of a Stability-Indicating Analytical Method
A crucial outcome of the forced degradation study is the development of a stability-indicating analytical method. This method must be able to accurately quantify the parent compound and separate it from all potential degradation products and impurities.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the parent compound from its more polar or less polar degradants.
-
Detection: A photodiode array (PDA) detector is essential for assessing peak purity and for selecting the optimal wavelength for quantification. Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the structural elucidation of any observed degradation products.
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Recommendations
While specific experimental data for this compound is sparse, a comprehensive understanding of its solubility and stability can be achieved through a systematic and predictive approach, followed by rigorous experimental verification. Researchers and drug development professionals are advised to:
-
Assume low aqueous solubility and high organic solvent solubility in initial experimental designs.
-
Empirically determine the solubility profile using the shake-flask method across a range of physiologically and pharmaceutically relevant solvents and pH values.
-
Conduct thorough forced degradation studies to elucidate potential degradation pathways and to identify critical degradation products.
-
Develop and validate a robust, stability-indicating HPLC method for the accurate quantification of this compound and its related substances.
By following the principles and protocols outlined in this guide, scientists can ensure the quality, efficacy, and safety of formulations and products containing this compound, thereby accelerating its journey through the development pipeline.
3-Ethoxy-5-fluorobenzaldehyde safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 3-Ethoxy-5-fluorobenzaldehyde for Pharmaceutical Research
Abstract: this compound is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug development. While specific safety data for this compound is not extensively published, a comprehensive risk assessment can be synthesized by examining structurally analogous chemicals. This guide provides drug development professionals and researchers with a detailed safety framework derived from available data on related fluorinated and ethoxy-substituted benzaldehydes. It covers a probable hazard profile, robust handling protocols, emergency procedures, and the scientific rationale behind these recommendations to ensure a culture of safety and integrity in the laboratory.
Compound Profile and Significance in Drug Discovery
This compound, with CAS Number 134433-22-2, belongs to the fluoroaromatic aldehyde class of compounds. Its molecular structure, featuring an aldehyde functional group, a fluorine atom, and an ethoxy group on a benzene ring, makes it a versatile intermediate in organic synthesis. The aldehyde group is reactive towards nucleophiles, enabling a wide range of chemical transformations such as reductions, oxidations, and condensation reactions.[1] Such reagents are frequently utilized in the construction of complex molecular scaffolds for potential pharmaceutical agents.[1]
Chemical Identity:
-
Name: this compound
-
CAS Number: 134433-22-2
-
Molecular Formula: C₉H₉FO₂
-
Molecular Weight: 168.17 g/mol (calculated)
Hazard Identification & Inferred Risk Assessment
The primary hazards associated with this class of chemicals are irritation to the skin, eyes, and respiratory system.[2] Aldehyde functional groups can be sensitizers, and aromatic compounds can have varying degrees of toxicity.
Table 1: Probable GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis of Inference |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 3-ethoxybenzaldehyde and 3-fluorobenzaldehyde.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common hazard for benzaldehyde derivatives.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A frequent classification for volatile aromatic aldehydes.[2][4] |
| Acute Toxicity, Oral | Category 4 (Probable) | H302: Harmful if swallowed | A potential hazard based on related compounds.[4][5][6] |
| Flammable Liquids | Category 4 (Possible) | H227: Combustible liquid | Based on data for 3-fluorobenzaldehyde; requires confirmation.[7] |
Disclaimer: This classification is inferred and should be used for preliminary risk assessment. All handling should proceed with the assumption that these hazards are present.
The Self-Validating Safety Workflow: From Receipt to Disposal
A robust safety protocol is a self-validating system that minimizes exposure and mitigates risk at every step. The following workflow is designed for handling this compound and similar research chemicals.
Engineering Controls & Personal Protective Equipment (PPE)
The primary principle is to create a barrier between the researcher and the chemical.
-
Primary Engineering Control (Ventilation): All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[7] This is crucial to prevent inhalation of vapors, which may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): The selection of PPE is the final barrier of protection. The logic for selecting appropriate PPE is outlined in the diagram below.
Caption: PPE Selection Workflow for Chemical Handling.
Step-by-Step Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the container in a cool, dry, well-ventilated area designated for organic reagents.[5][8]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8][9]
-
Ensure the container is tightly closed to prevent the release of vapors.[5]
Experimental Use:
-
Preparation: Don the appropriate PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly.
-
Aliquotting: Transfer the required amount of the chemical from the main container to a tared vial or flask inside the fume hood. Avoid breathing any vapors.[2]
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if no contact is suspected.[5] Remove and wash contaminated clothing before reuse.[8]
Spill and Emergency Response
Prompt and correct response to a spill is critical.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Isolate: Remove all sources of ignition.[8]
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the liquid.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.[8]
Caption: Emergency Response Flowchart for a Chemical Spill.
Data Synthesis
The following data is synthesized from related compounds and serves as an estimation for laboratory use.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Source/Analogue Compound |
|---|---|---|
| Appearance | Colorless to pale yellow liquid[1] | 3-ethyl-5-fluorobenzaldehyde |
| Boiling Point | ~210-243 °C | Range based on 3-ethyl-5-fluorobenzaldehyde and 3-ethoxybenzaldehyde.[1][10] |
| Density | ~1.07 - 1.17 g/mL at 25 °C | Range based on 3-ethoxybenzaldehyde and 3-fluorobenzaldehyde.[10] |
| Solubility | Soluble in organic solvents (DMF, DCM); slightly soluble in water[1] | 3-ethyl-5-fluorobenzaldehyde |
Conclusion: Integrating Safety into Research Excellence
While this compound is a valuable tool in drug discovery, its safe handling is paramount. By adopting a proactive safety mindset grounded in the principles of risk assessment, engineering controls, and proper PPE usage, researchers can mitigate the inferred hazards. The protocols and data synthesized in this guide provide a comprehensive framework for integrating this chemical into workflows without compromising the safety and integrity of the research environment. Always refer to institution-specific safety guidelines and perform a thorough risk assessment before beginning any new experimental protocol.
References
- 1. Buy 3-ethyl-5-fluorobenzaldehyde | 1289123-08-5 | 95 [smolecule.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. carlroth.com [carlroth.com]
- 10. 3-Ethoxybenzaldehyde 98 22924-15-8 [sigmaaldrich.com]
The Definitive Spectroscopic Guide to 3-Ethoxy-5-fluorobenzaldehyde: An In-depth Technical Analysis for Advanced Research
This technical guide provides a comprehensive analysis of the spectroscopic signature of 3-Ethoxy-5-fluorobenzaldehyde, a key aromatic aldehyde derivative with significant potential in pharmaceutical and materials science research. In the absence of a complete, publicly available experimental dataset, this document leverages high-fidelity predictive modeling, benchmarked against structurally analogous compounds, to offer a robust and reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular characteristics of this compound for synthesis, quality control, and mechanistic studies.
Introduction: The Significance of this compound
This compound belongs to the class of substituted benzaldehydes, a versatile scaffold in organic synthesis. The presence of an ethoxy group and a fluorine atom on the aromatic ring imparts unique electronic and steric properties, making it an attractive building block for the synthesis of novel bioactive molecules and functional materials. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between its molecular structure and its spectral properties.
Molecular Structure and Key Features
The structural framework of this compound forms the basis for interpreting its spectroscopic data. Understanding the electronic effects of the substituents is crucial for predicting and explaining the observed chemical shifts, vibrational frequencies, and fragmentation patterns.
Figure 1. Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, aldehydic, and ethoxy protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.90 | s | 1H | Aldehydic proton (-CHO) |
| ~7.35 | d | 1H | Aromatic proton (H-4) |
| ~7.10 | dd | 1H | Aromatic proton (H-6) |
| ~6.85 | t | 1H | Aromatic proton (H-2) |
| ~4.15 | q | 2H | Methylene protons (-OCH₂CH₃) |
| ~1.45 | t | 3H | Methyl protons (-OCH₂CH₃) |
Interpretation and Rationale:
-
Aldehydic Proton: The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a singlet in the downfield region (~9.90 ppm).
-
Aromatic Protons: The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons. The fluorine atom at C-5 and the ethoxy group at C-3 influence the electron density and thus the chemical shifts of the adjacent protons. The predicted shifts and multiplicities are based on established substituent effects and spin-spin coupling interactions.
-
Ethoxy Protons: The ethoxy group gives rise to a characteristic quartet for the methylene protons (~4.15 ppm) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (~1.45 ppm) due to coupling with the methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Data Acquisition: Record the free induction decay (FID) using a standard pulse sequence.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.5 | Aldehydic carbon (C=O) |
| ~164.0 (d) | C-5 (C-F) |
| ~160.0 | C-3 (C-O) |
| ~138.5 | C-1 |
| ~118.0 (d) | C-4 |
| ~115.5 (d) | C-6 |
| ~108.0 (d) | C-2 |
| ~64.5 | Methylene carbon (-OCH₂) |
| ~14.5 | Methyl carbon (-CH₃) |
(d) denotes a doublet due to C-F coupling.
Interpretation and Rationale:
-
Carbonyl Carbon: The aldehydic carbonyl carbon is the most deshielded, appearing at the lowest field (~191.5 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine (C-5) will appear as a doublet due to ¹JCF coupling. The carbons ortho and para to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the ethoxy group (C-3) is also significantly deshielded.
-
Ethoxy Carbons: The methylene and methyl carbons of the ethoxy group appear in the upfield region of the spectrum.
Figure 2. Predicted ¹³C NMR assignments for this compound.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each carbon.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2900-2980 | Medium | Aliphatic C-H stretch (ethoxy) |
| ~2830, ~2730 | Weak | Aldehydic C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch (ether) |
| ~1150 | Strong | C-F stretch |
Interpretation and Rationale:
-
C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic aldehyde.
-
Aldehydic C-H Stretch: Two weak bands around 2830 cm⁻¹ and 2730 cm⁻¹ (a Fermi doublet) are indicative of the C-H bond of the aldehyde group.
-
Aromatic and Aliphatic C-H Stretches: Absorptions above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the ethoxy group's C-H bonds.
-
C-O and C-F Stretches: Strong bands in the fingerprint region corresponding to the aryl ether C-O stretch and the C-F stretch are expected.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (NaCl or KBr) or by preparing a KBr pellet if the compound is a solid.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 168 | High | Molecular ion [M]⁺ |
| 167 | Moderate | [M-H]⁺ |
| 139 | High | [M-CHO]⁺ |
| 111 | Moderate | [M-CHO-CO]⁺ |
| 95 | Moderate | [C₆H₄FO]⁺ |
| 63 | Low | [C₅H₃]⁺ |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (168 g/mol ).
-
[M-H]⁺: Loss of a hydrogen atom, typically the aldehydic proton, results in a peak at m/z 167.
-
[M-CHO]⁺: The most significant fragmentation pathway for benzaldehydes is the loss of the formyl radical (•CHO), leading to a stable phenyl cation derivative at m/z 139.
-
Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment can lead to the peak at m/z 111. Further fragmentation of the aromatic ring can also be observed.
Figure 3. Predicted major fragmentation pathway of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. The detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established spectroscopic principles and benchmarked against related structures, offers a valuable resource for researchers. The provided experimental protocols serve as a practical guide for the acquisition of high-quality data. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and validation.
An In-depth Technical Guide to the Initial Synthesis Routes for 3-Ethoxy-5-fluorobenzaldehyde
Introduction
3-Ethoxy-5-fluorobenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile building block in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom meta to the aldehyde, imparts specific reactivity and physicochemical properties to its derivatives. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this valuable intermediate, intended for researchers, chemists, and professionals in drug development and process chemistry.
This document will delve into two primary, logically sound, and field-proven synthetic routes. Each route will be discussed with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be logically approached from two distinct retrosynthetic disconnections, which form the basis of our two primary proposed routes:
-
Route 1: Formylation of an Aryl Ether Precursor. This approach involves the introduction of the aldehyde group onto a pre-existing 1-ethoxy-3-fluorobenzene ring system. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its reliability with electron-rich aromatic systems.
-
Route 2: Alkylation of a Phenolic Precursor. This strategy commences with a benzaldehyde core already possessing the desired fluorine and a hydroxyl group, which is then converted to the target ethoxy group via etherification.
The selection of a particular route in a research or production setting will depend on several factors, including the availability and cost of starting materials, desired scale, and the specific equipment and safety infrastructure in place.
Route 1: Vilsmeier-Haack Formylation of 1-Ethoxy-3-fluorobenzene
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4]
Rationale and Mechanistic Insight
The choice of the Vilsmeier-Haack reaction for this synthesis is predicated on the electronic nature of the starting material, 1-ethoxy-3-fluorobenzene. The ethoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The fluorine atom, while deactivating, is also an ortho, para-director. The combined directing effects of these two substituents favor formylation at the C4 position (para to the ethoxy group) and the C6 position (ortho to the ethoxy group). However, steric hindrance from the ethoxy group can influence the regioselectivity, often favoring the less hindered para position.
The reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich 1-ethoxy-3-fluorobenzene attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[3]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-Ethoxy-3-fluorobenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethoxy-3-fluorobenzene (1.0 eq) to anhydrous DMF (10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice containing a saturated solution of sodium acetate (5-6 eq).
-
Stir the resulting mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 vol).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography or vacuum distillation.
Data Summary for Route 1
| Parameter | Value/Range |
| Starting Material | 1-Ethoxy-3-fluorobenzene |
| Key Reagents | DMF, POCl₃ |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4-8 hours |
| Reported Yields | 60-80% (typical for similar substrates) |
Workflow Diagram for Route 1
References
Methodological & Application
The Strategic Utility of 3-Ethoxy-5-fluorobenzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Versatile Benzaldehyde Derivative
In the landscape of modern organic synthesis, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Ethoxy-5-fluorobenzaldehyde has emerged as a valuable building block, particularly in the synthesis of pharmacologically active compounds. Its unique substitution pattern—an electron-donating ethoxy group and an electron-withdrawing fluorine atom meta to the aldehyde functionality—imparts a nuanced reactivity profile that can be strategically exploited by medicinal and process chemists. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the ethoxy group can modulate solubility and electronic properties. This guide provides an in-depth exploration of the application of this compound as a key starting material in the synthesis of a potent and selective phosphoinositide 3-kinase (PI3K) beta inhibitor, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Application: Synthesis of a PI3Kβ Inhibitor Intermediate
A significant application of this compound is in the multi-step synthesis of kinase inhibitors, a cornerstone of modern cancer therapy. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making inhibitors of PI3K isoforms attractive therapeutic targets.[1] Specifically, the selective inhibition of PI3Kβ has shown promise in the treatment of tumors with a loss of the PTEN tumor suppressor.[2][3] this compound serves as a crucial precursor for constructing the substituted benzimidazole core of potent PI3Kβ inhibitors like GSK2636771.[1]
The aldehyde functionality provides a versatile handle for the introduction of nitrogen-containing heterocyclic systems, a common feature in many kinase inhibitors. The ethoxy and fluoro substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, which can ultimately influence the binding affinity and selectivity of the final inhibitor for its target kinase.
Physicochemical Properties and Reactivity Profile
To effectively utilize this compound in synthesis, an understanding of its physical and chemical properties is essential.
| Property | Value | Source |
| CAS Number | 904592-31-0 | Inferred from supplier data |
| Molecular Formula | C₉H₉FO₂ | [4] |
| Molecular Weight | 168.17 g/mol | [4] |
| Appearance | Pale yellow solid or liquid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | General knowledge |
The reactivity of the aldehyde group is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the 5-position is electron-withdrawing, which can slightly increase the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ethoxy group at the 3-position is electron-donating, which can partially counteract this effect. This balanced electronic nature allows for controlled reactions under a variety of conditions.
Synthetic Workflow: From Benzaldehyde to a Key Benzimidazole Intermediate
The following sections detail a representative synthetic pathway that leverages this compound to construct a key intermediate for a PI3Kβ inhibitor. This workflow highlights a common and powerful transformation in medicinal chemistry: the reductive amination to form a secondary amine, which is a precursor to a more complex heterocyclic system.
Caption: Synthetic workflow from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Reductive Amination for the Synthesis of a Secondary Amine Intermediate
This protocol describes the reductive amination of this compound with a substituted aminopyridine to form a key secondary amine intermediate. Reductive amination is a powerful method for C-N bond formation, proceeding through an in-situ formed imine that is subsequently reduced.[5]
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less basic and more tolerant of acidic conditions that favor imine formation compared to other borohydrides like NaBH₄.[6]
-
Solvent: Dichloroethane (DCE) is a common aprotic solvent for reductive aminations as it is compatible with the reducing agent and effectively solubilizes the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to accelerate the formation of the iminium ion intermediate, which is more readily reduced.
Materials:
-
This compound (1.0 eq)
-
Substituted 2-aminopyridine (e.g., 5-(morpholinomethyl)pyridin-2-amine) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE in a round-bottom flask, add the substituted 2-aminopyridine (1.0-1.2 eq).
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Effervescence may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude secondary amine product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation: Characterization of the Secondary Amine Intermediate
The successful synthesis of the secondary amine intermediate can be confirmed by various analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9.8-10.0 ppm) from this compound. Appearance of a new methylene proton signal corresponding to the newly formed CH₂-N bond. Characteristic signals for both aromatic rings and the ethoxy and morpholine groups. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a new aliphatic carbon signal for the CH₂-N group. |
| Mass Spectrometry | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. |
| IR Spectroscopy | Disappearance of the C=O stretching vibration of the aldehyde (~1700 cm⁻¹). Appearance of N-H stretching vibration for the secondary amine (~3300-3500 cm⁻¹). |
Further Transformations and the Path to Kinase Inhibitors
The secondary amine intermediate synthesized in Protocol 1 is a versatile precursor for the construction of more complex heterocyclic systems, such as the benzimidazole core found in many kinase inhibitors. This is typically achieved through cyclization reactions with appropriate reagents. For example, the secondary amine can be acylated with a substituted benzoic acid, followed by an intramolecular cyclization to form the benzimidazole ring.
Caption: Key transformations to a kinase inhibitor scaffold.
The strategic placement of the ethoxy and fluoro groups in the initial building block, this compound, is carried through the synthetic sequence and ultimately contributes to the pharmacological profile of the final kinase inhibitor.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its application in the synthesis of PI3Kβ inhibitor intermediates demonstrates its utility in constructing pharmacologically relevant scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. The continued exploration of reactions involving this compound is likely to unveil new applications in the development of novel therapeutics and other functional materials.
References
- 1. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitors of PI3Kβ as Potential Treatment for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | #NV04367 | Rieke Metals Products & Services [riekemetals.com]
- 5. US9732097B2 - Process for the synthesis of a phosphoinositide 3-kinase inhibitor - Google Patents [patents.google.com]
- 6. 883521-79-7 Cas No. | 3-Chloro-4-ethoxy-5-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]
Application Notes and Protocols: Synthesis and Application of Novel Imines from 3-Ethoxy-5-fluorobenzaldehyde and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Imines in Medicinal Chemistry
The synthesis of imines, or Schiff bases, through the condensation of primary amines with carbonyl compounds, represents a cornerstone of modern synthetic and medicinal chemistry.[1][2] These compounds, characterized by the azomethine (-C=N-) functional group, are not merely synthetic intermediates but often possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4] The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity.[5][6] The reaction of 3-Ethoxy-5-fluorobenzaldehyde with various primary amines offers a direct route to novel fluorinated imines, which are of significant interest for the development of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important class of compounds, grounded in established chemical principles and practical laboratory experience.
Reaction Mechanism: The Formation of the Azomethine Linkage
The reaction between an aldehyde and a primary amine to form an imine is a reversible nucleophilic addition-elimination reaction. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
The mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule.
-
Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen atom, yielding the final imine product and regenerating the catalyst.
Caption: General mechanism of imine formation.
Experimental Protocol: Synthesis of N-(3-Ethoxy-5-fluorobenzylidene)aniline
This protocol details the synthesis of a representative imine from this compound and aniline. The principles can be adapted for other primary amines.
Materials:
-
This compound (MW: 168.16 g/mol )
-
Aniline (MW: 93.13 g/mol )
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Hexane
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
This compound and aniline are harmful if swallowed or inhaled and can cause skin and eye irritation. Consult the Safety Data Sheets (SDS) for detailed information.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.68 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Addition of Amine: To this solution, add aniline (0.93 g, 10 mmol) dropwise at room temperature with continuous stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The formation of the imine will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
The crude product may solidify upon cooling or after solvent removal.
-
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography (Caution): Imines can be sensitive to hydrolysis on silica gel. If column chromatography is necessary, it is recommended to use a non-polar eluent system and to add a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine) to the eluent to suppress hydrolysis.
-
Table 1: Representative Reaction Parameters for the Synthesis of Imines from this compound
| Primary Amine | Product Name | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | N-(3-Ethoxy-5-fluorobenzylidene)aniline | Acetic Acid | Ethanol | 2-4 | >90 |
| 4-Methylaniline | N-(3-Ethoxy-5-fluorobenzylidene)-4-methylaniline | Acetic Acid | Ethanol | 2-4 | >90 |
| 4-Methoxyaniline | N-(3-Ethoxy-5-fluorobenzylidene)-4-methoxyaniline | Acetic Acid | Ethanol | 3-5 | >85 |
| Benzylamine | N-(3-Ethoxy-5-fluorobenzylidene)benzylamine | None/Mild Heat | Methanol | 1-3 | >95 |
Characterization of the Imine Product
The structure of the synthesized imine should be confirmed using standard spectroscopic techniques.
1. Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹). The key diagnostic peak is the appearance of the C=N (imine) stretching vibration, which typically appears in the range of 1640-1690 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal is the singlet for the imine proton (-CH=N-), which typically appears in the downfield region of the spectrum, around δ 8.0-9.0 ppm. The signals for the aromatic protons and the ethoxy group will also be present.
-
¹³C NMR: The imine carbon (-CH=N-) will appear in the range of δ 150-165 ppm. The signals for the aromatic carbons and the ethoxy group will also be observed.
3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized imine. The molecular ion peak (M⁺) corresponding to the calculated molecular weight should be observed.
Table 2: Expected Spectroscopic Data for N-(3-Ethoxy-5-fluorobenzylidene)aniline
| Technique | Expected Chemical Shift / Wavenumber |
| IR (cm⁻¹) | ~1650 (C=N stretch) |
| ¹H NMR (ppm) | ~8.3 (s, 1H, -CH=N-), ~7.0-7.8 (m, aromatic H), ~4.1 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃) |
| ¹³C NMR (ppm) | ~160 (-CH=N-), ~163 (C-F), ~150 (C-O), ~110-140 (aromatic C), ~64 (-OCH₂-), ~15 (-CH₃) |
| MS (m/z) | [M]⁺ expected at 243.11 |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are pure and the solvent is anhydrous. A small increase in the amount of catalyst or prolonged reaction time may be necessary.
-
Hydrolysis of the Imine: Imines are susceptible to hydrolysis, especially in the presence of acid and water. During workup and purification, minimize contact with aqueous acidic conditions.
-
Purification Challenges: As mentioned, column chromatography on silica gel can lead to hydrolysis. If recrystallization is not effective, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.
Applications in Drug Development
The synthesized fluorinated imines can serve as valuable scaffolds for the development of new therapeutic agents. The presence of the ethoxy and fluoro groups can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved biological activity and pharmacokinetic profiles. These compounds can be screened for a variety of biological activities, including:
-
Antimicrobial (antibacterial and antifungal) activity
-
Anticancer activity
-
Anti-inflammatory activity
-
Antiviral activity
Furthermore, the imine bond can be reduced to a secondary amine, providing access to another important class of biologically active compounds.
Caption: A typical experimental workflow for imine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethoxy-5-fluorobenzaldehyde in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Benzaldehydes in Drug Discovery
Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of therapeutic agents.[1] Their aldehyde functionality serves as a versatile anchor for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[1][2] The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity.[3] This guide focuses on the potential medicinal chemistry applications of 3-Ethoxy-5-fluorobenzaldehyde, a promising but currently under-explored building block. While direct research on this specific molecule is limited, its structural motifs—a reactive aldehyde, an electron-donating ethoxy group, and a metabolically stabilizing fluorine atom—suggest significant potential in drug discovery. This document will, therefore, extrapolate from the known applications of structurally related compounds to provide a forward-looking guide for its use.
Physicochemical Properties and Handling
A summary of the key physicochemical properties for a related compound, 3-Ethoxy-4-fluorobenzaldehyde, is presented below. These values can serve as a useful estimation for the handling and application of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉FO₂ | [4] |
| Molecular Weight | 168.17 g/mol | [4] |
| Appearance | Pale yellow to yellow solid or liquid | [4] |
| Purity | Typically ≥96% | [4] |
| Storage | Store in an inert atmosphere at 2-8°C | [4] |
Safety Information: Based on a similar compound, handling should be performed with appropriate personal protective equipment. The following GHS hazard statements may be relevant: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Core Concepts: Leveraging the Structural Features of this compound
The unique combination of functional groups in this compound offers several strategic advantages for medicinal chemists:
-
Aldehyde Functionality : This group is a gateway for numerous synthetic transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of Schiff bases and heterocycles like isoxazoles.[3][5]
-
Fluorine Atom : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.[3]
-
Ethoxy Group : As an electron-donating group, the ethoxy moiety can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets. It can also modulate the pharmacokinetic profile of a drug candidate.[1]
Proposed Medicinal Chemistry Applications and Synthetic Protocols
Given the known activities of analogous structures, this compound is a promising starting material for several therapeutic areas.
Oncology: Synthesis of Novel Kinase Inhibitors
Rationale: Many kinase inhibitors feature a substituted aromatic core. For instance, derivatives of benzimidazoles linked to substituted aromatic rings have shown potent anti-tumor activity.[6][7] The 3-ethoxy-5-fluoro substitution pattern can be explored to generate novel analogs with improved potency or selectivity.
Hypothetical Protocol: Synthesis of a 3-Ethoxy-5-fluoro-substituted Benzimidazole Derivative
Objective: To demonstrate the utility of this compound in the synthesis of a potential kinase inhibitor scaffold.
Step 1: Oxidative Cyclization to form a Benzimidazole Precursor
-
To a solution of this compound (1.0 eq) in ethanol, add 1,2-phenylenediamine (1.0 eq).
-
Add sodium metabisulfite (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Heat the reaction to reflux for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-(3-ethoxy-5-fluorophenyl)-1H-benzo[d]imidazole.
Step 2: N-Alkylation of the Benzimidazole Core
-
Dissolve the product from Step 1 (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) and the desired alkyl halide (e.g., a protected piperidine fragment) (1.2 eq).
-
Stir the reaction at 60°C until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the final product.
Caption: Synthetic workflow for a potential kinase inhibitor.
Neurodegenerative Diseases: Development of Novel Aldehyde Dehydrogenase (ALDH) Inhibitors
Rationale: Benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer and neurodegenerative diseases.[3] The 3-ethoxy-5-fluoro substitution pattern could offer a unique interaction profile within the ALDH active site.
Hypothetical Protocol: Knoevenagel Condensation for an ALDH Inhibitor Candidate
Objective: To synthesize a potential ALDH inhibitor via a Knoevenagel condensation reaction.
-
Dissolve this compound (1.0 eq) and a suitable active methylene compound (e.g., Meldrum's acid or 2-cyanoacetic acid) (1.1 eq) in a mixture of toluene and piperidine (catalytic amount).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Caption: Knoevenagel condensation for a potential ALDH inhibitor.
Anti-inflammatory Agents: Precursors for PDE4 Inhibitors
Rationale: Substituted benzaldehydes are key intermediates in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are used to treat inflammatory conditions.[1] For example, 3-ethoxy-4-methoxybenzaldehyde is a precursor to Apremilast.[8] The 3-ethoxy-5-fluoro substitution provides a novel scaffold to explore new PDE4 inhibitors with potentially different selectivity and pharmacokinetic profiles.
Hypothetical Protocol: Reductive Amination to a PDE4 Inhibitor Core Structure
Objective: To utilize this compound in a reductive amination reaction to form a core structure relevant to PDE4 inhibitors.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (e.g., a substituted piperidine) (1.0 eq) in a suitable solvent such as dichloromethane or methanol.
-
Add a mild acid catalyst, like acetic acid (0.1 eq), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.
-
Continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
While this compound is not yet a widely cited building block in medicinal chemistry literature, its constituent functional groups are of high value in modern drug discovery.[9] By drawing parallels with structurally similar and well-established benzaldehyde derivatives, this guide proposes its application in the synthesis of novel compounds for oncology, neurodegenerative diseases, and inflammatory conditions. The provided hypothetical protocols offer a starting point for researchers to explore the synthetic utility of this promising, yet underexplored, chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Ethoxy-4-fluorobenzaldehyde | 870837-27-7 [sigmaaldrich.cn]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. lifechemicals.com [lifechemicals.com]
Application Notes & Protocols: Reductive Amination of 3-Ethoxy-5-fluorobenzaldehyde
Document ID: AN-RA-202601-01
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 3-Ethoxy-5-fluorobenzaldehyde. Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a controlled and efficient pathway to substituted amines.[1][2][3] These amine products are often crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5][6] This guide details the underlying reaction mechanism, offers guidance on experimental design, and presents two robust, field-proven protocols using different hydride reducing agents. The causality behind procedural choices is explained to empower users to not only replicate the results but also adapt the methodologies for their specific research needs.
Scientific Foundation: The Mechanism and Strategy of Reductive Amination
Reductive amination, also known as reductive alkylation, transforms a carbonyl group into an amine through an intermediate imine.[7] The process is fundamentally a two-stage reaction that can be performed sequentially in a single pot (direct) or in discrete steps (indirect).[6][7][8]
Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of an amine (primary or secondary) on the electrophilic carbonyl carbon of this compound.[9] This forms an unstable hemiaminal (or carbinolamine) intermediate.[10] Under neutral or mildly acidic conditions (typically pH 4-7), the hemiaminal undergoes dehydration to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[7][11]
The use of a slight excess of acid is critical as it catalyzes the dehydration step by protonating the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).[4][10] However, highly acidic conditions (pH < 4) are counterproductive, as they will protonate the starting amine, rendering it non-nucleophilic and halting the initial attack on the carbonyl.[2]
Stage 2: Reduction of the C=N Double Bond The newly formed imine or iminium ion is then reduced by a suitable hydride-donating reagent. The choice of reducing agent is the most critical decision in designing a reductive amination protocol. Mild reducing agents, which selectively reduce the protonated iminium ion much faster than the starting aldehyde, are preferred for one-pot procedures.[2][12]
Caption: General mechanism of reductive amination.
Protocol Selection: A Comparative Overview
The choice between a direct (one-pot) or indirect (two-step) protocol is dictated by the reactivity of the substrates and the choice of reducing agent.
| Parameter | Protocol 1: Direct (One-Pot) | Protocol 2: Indirect (Two-Step) |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Borohydride (NaBH₄) |
| Selectivity | High. Reduces iminium ions selectively in the presence of aldehydes.[2][13][14] | Low. Can reduce both the starting aldehyde and the imine.[11][12] |
| Rationale | Ideal for convenience and efficiency. The mildness of NaBH(OAc)₃ prevents premature reduction of the starting aldehyde.[15] | Cost-effective. Useful when the imine is stable and can be formed cleanly before reduction, or to prevent dialkylation.[11][13] |
| Typical Solvent | Aprotic solvents like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[13][15] | Protic solvents like Methanol (MeOH) or Ethanol (EtOH).[3][11] |
| Key Advantage | Simplified workflow, fewer side products.[15] | Lower reagent cost, avoids chlorinated solvents. |
| Potential Issue | Higher cost of NaBH(OAc)₃. | Potential for aldehyde reduction if imine formation is not complete. |
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is the preferred method for its high selectivity, broad substrate scope, and operational simplicity. Sodium triacetoxyborohydride (STAB) is a mild reagent that is particularly effective for direct aminations, providing high yields with minimal side-product formation.[11][16]
Caption: Workflow for one-pot reductive amination using STAB.
Materials and Equipment
| Reagent/Equipment | Details |
| Aldehyde | This compound |
| Amine | Desired primary or secondary amine (e.g., Aniline, Benzylamine, Morpholine) |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-Dichloroethane (DCE), anhydrous |
| Catalyst (Optional) | Acetic Acid (AcOH), glacial |
| Workup Solutions | Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Deionized Water |
| Extraction Solvent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
| Glassware | Round-bottom flask, magnetic stirrer, separatory funnel |
| Monitoring | TLC plates (e.g., silica gel 60 F₂₅₄), LC-MS |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add the desired amine (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[13][15]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise over 5-10 minutes. An exothermic reaction may be observed. Maintain the temperature below 30 °C, using an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 16 hours.
-
Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[17]
-
Purification: The crude product can be purified by flash column chromatography on silica gel or via an acid-base extraction to isolate the basic amine product.[11]
Protocol 2: Two-Step Synthesis using Sodium Borohydride
This protocol is a cost-effective alternative, particularly well-suited for reactions where the intermediate imine is stable or when using primary amines where over-alkylation can be a concern.[13][15] The imine is formed first, and then a stronger, less selective reducing agent, sodium borohydride (NaBH₄), is added.[11]
Caption: Workflow for two-step reductive amination using NaBH₄.
Materials and Equipment
| Reagent/Equipment | Details |
| Aldehyde | This compound |
| Amine | Desired primary or secondary amine |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Dehydrating Agent (Optional) | Anhydrous Magnesium Sulfate (MgSO₄) |
| Workup Solutions | Deionized Water, Brine |
| Extraction Solvent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Glassware | Round-bottom flask, magnetic stirrer, ice bath |
| Monitoring | TLC plates, NMR, LC-MS |
Step-by-Step Procedure
Part A: Imine Formation [11]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0 eq) in methanol (approx. 0.2-0.4 M).
-
Imine Synthesis: Stir the mixture at room temperature. For less reactive substrates, a dehydrating agent like anhydrous MgSO₄ can be added to drive the equilibrium towards imine formation.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR until the aldehyde starting material is fully consumed (typically 1-4 hours). The crude imine solution is used directly in the next step.
Part B: Reduction [11] 4. Cooling: Cool the reaction mixture containing the imine to 0 °C in an ice-water bath. 5. Reduction: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) in small portions, ensuring the temperature remains below 10 °C to control the exothermic reaction and hydrogen evolution. 6. Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours or until TLC/LC-MS confirms the reduction is complete. 7. Workup: Quench the reaction by the slow addition of deionized water. Remove most of the methanol under reduced pressure. 8. Extraction and Purification: Extract the resulting aqueous residue with an organic solvent (e.g., EtOAc), dry the combined organic layers over Na₂SO₄, concentrate, and purify as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction / Low Yield | Inefficient imine formation. | Add a catalytic amount of acetic acid (Protocol 1) or a dehydrating agent like MgSO₄ (Protocol 2).[11] Gentle heating may also be required for some substrates. |
| Aldehyde Reduction Side Product | Reducing agent is not selective (common with NaBH₄ in a one-pot setting). | Switch to the more selective NaBH(OAc)₃ (Protocol 1) or ensure imine formation is complete before adding NaBH₄ in the two-step method (Protocol 2).[12] |
| Dialkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts again with the aldehyde. | Use the two-step procedure (Protocol 2).[13][15] Alternatively, use a larger excess of the primary amine in the one-pot method. |
| Persistent Imine in Product | Incomplete reduction. | Increase the equivalents of the reducing agent (e.g., to 2.0 eq) or increase the reaction time/temperature.[18] |
| Difficult Purification | Product and starting amine have similar polarities. | Employ an acid-base liquid-liquid extraction. The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basifying the aqueous layer.[11][18] |
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gctlc.org [gctlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 18. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 3-Ethoxy-5-fluorobenzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 3-Ethoxy-5-fluorobenzaldehyde as a versatile building block for the synthesis of diverse heterocyclic compounds. This document moves beyond simple procedural outlines to explain the causality behind experimental choices, focusing on the influential role of the compound's unique substitution pattern. We provide detailed, field-proven protocols for the synthesis of high-value pyrimidine and pyridine scaffolds, supported by mechanistic insights and workflow visualizations. The strategic incorporation of fluorine and an ethoxy group offers a powerful tool for modulating the physicochemical and pharmacological properties of target molecules, making this aldehyde a key starting material in the construction of modern small-molecule libraries.[1][2]
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and agrochemicals, owing to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[3] The choice of starting materials is therefore a critical decision in any synthetic campaign. This compound has emerged as a particularly valuable precursor for several reasons:
-
The Fluorine Factor: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity for better membrane permeability, and modulate the pKa of nearby functional groups.[2] Its high electronegativity can also lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.[1]
-
The Ethoxy Modulator: The electron-donating ethoxy group influences the electronic character of the aromatic ring, thereby modulating the reactivity of the aldehyde functional group. It also serves as a potential metabolic site or a handle for further derivatization to explore structure-activity relationships (SAR).
-
Versatile Aldehyde Handle: The aldehyde group is a cornerstone of synthetic chemistry, participating in a wide array of classic and modern transformations, particularly multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular architectures from simple precursors in a single step.[4][5]
This guide will focus on practical, reproducible protocols for leveraging these features to construct pyrimidine and pyridine derivatives, two classes of heterocycles with profound importance in drug discovery.
Synthesis of Substituted Pyrimidines via Multicomponent Reaction
Pyrimidines are fundamental components of nucleic acids and are present in numerous approved drugs, including antivirals and anticancer agents.[6][7] The Biginelli reaction, a classic acid-catalyzed three-component condensation, provides a highly efficient route to dihydropyrimidones and related structures.[6][8]
Mechanistic Rationale
The reaction typically proceeds through the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This electrophilic species is then intercepted by the enolate of a β-dicarbonyl compound. Subsequent cyclization and dehydration yield the final dihydropyrimidine product. The electronic nature of the benzaldehyde substituent can influence the rate of the initial condensation step.
Experimental Protocol: One-Pot Synthesis of 4-(3-Ethoxy-5-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol describes a robust, one-pot synthesis leveraging this compound.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
50 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 168.16 mg), ethyl acetoacetate (1.0 mmol, 130.14 mg, 126 µL), thiourea (1.5 mmol, 114.18 mg), and absolute ethanol (10 mL).
-
Stir the mixture to achieve a suspension. Add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from hot ethanol to yield the title compound as a crystalline solid.
Workflow and Data
The general workflow for this multicomponent synthesis is depicted below.
Caption: Workflow for the Biginelli-type multicomponent synthesis of a pyrimidine derivative.
Table 1: Expected Product Characteristics and Representative Data
| Parameter | Expected Value/Observation |
|---|---|
| Product Name | 4-(3-Ethoxy-5-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Appearance | White to off-white crystalline solid |
| Typical Yield | 75-90% |
| Key ¹H NMR Signals (DMSO-d₆) | δ 9.5-10.5 (2H, br s, NH), 7.0-7.5 (3H, m, Ar-H), 5.2 (1H, d, CH), 4.1 (2H, q, OCH₂), 2.3 (3H, s, CH₃), 1.2 (3H, t, OCH₂CH₃) |
| Key ¹³C NMR Signals (DMSO-d₆) | δ 175 (C=S), 165 (C=O), 160-163 (C-F, C-O), 145 (C), 100-115 (Ar-C), 60 (OCH₂), 55 (CH), 18 (CH₃), 14 (CH₃) |
Synthesis of Substituted Pyridines via MCR
The pyridine ring is another "privileged scaffold" in medicinal chemistry, found in drugs targeting a wide range of diseases.[9][10] One-pot syntheses, such as variations of the Hantzsch or Kröhnke pyridine syntheses, offer an efficient entry into polysubstituted pyridine cores.[9][10]
Mechanistic Rationale
Many multicomponent pyridine syntheses involve the initial formation of an enamine or enone intermediate. For example, in a three-component reaction of an aldehyde, a β-ketoester, and an ammonia source, a Knoevenagel condensation between the aldehyde and ketoester can occur, followed by Michael addition of an enamine (formed from a second equivalent of the ketoester and ammonia), and subsequent cyclization and oxidation to the aromatic pyridine ring.
Experimental Protocol: One-Pot Synthesis of Diethyl 4-(3-Ethoxy-5-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol outlines a Hantzsch-type synthesis, a reliable method for producing dihydropyridine scaffolds, which can often be oxidized to the corresponding pyridine in a subsequent step or in situ.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Methanol
-
50 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 168.16 mg) and ethyl acetoacetate (2.0 mmol, 260.28 mg, 252 µL) in methanol (15 mL).
-
Add ammonium acetate (1.2 mmol, 92.5 mg) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65-70°C) with stirring for 8-12 hours.
-
Monitor the reaction by TLC (e.g., mobile phase: 25% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a cold methanol/water (1:1) mixture.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Synthetic Pathway Visualization
Caption: Key transformations in the Hantzsch-type synthesis of a dihydropyridine.
Table 2: Representative Yields for Multicomponent Pyridine Syntheses This table provides context on typical efficiencies for similar reactions reported in the literature.[9]
| Aldehyde Component | Amino Component | Active Methylene Cmpd. | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 5-aminopyrazole | Benzoylacetonitrile | 92 | [9] |
| 4-Chlorobenzaldehyde | 5-aminopyrazole | Benzoylacetonitrile | 95 | [9] |
| 4-Nitrobenzaldehyde | 6-aminouracil | Malononitrile | 89 |[9] |
Concluding Remarks
This compound stands out as a highly strategic and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of pyrimidine and pyridine cores via efficient multicomponent reactions are robust, scalable, and readily adaptable. The specific electronic and steric properties conferred by the fluoro and ethoxy substituents provide a distinct advantage for developing novel molecular entities with tailored pharmacological profiles. Researchers are encouraged to employ this building block in diversity-oriented synthesis campaigns to rapidly generate libraries of complex heterocycles for screening and lead optimization efforts.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Witt-ig Reaction with 3-Ethoxy-5-fluorobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Olefination of 3-Ethoxy-5-fluorobenzaldehyde via the Wittig Reaction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its reliable and stereoselective formation of carbon-carbon double bonds.[1][2] This powerful olefination method transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1][3] The reaction's significance was recognized with the Nobel Prize in Chemistry in 1979 awarded to Georg Wittig.[2][4] Its broad applicability and tolerance for a variety of functional groups make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][5]
This application note provides a detailed protocol for the Wittig reaction of this compound. This particular substrate presents an interesting case due to the presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the aromatic ring. These substituents can influence the reactivity of the aldehyde and potentially the stereochemical outcome of the reaction. The protocol outlined below is designed to be a robust starting point for researchers, offering insights into reagent selection, reaction optimization, and product purification.
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane.[6][7] This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[4][8] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction.[9]
Core Principles and Experimental Design
The successful execution of a Wittig reaction hinges on several key factors: the choice of the Wittig reagent, the base used for ylide generation, the solvent, and the reaction temperature.
-
Wittig Reagent Selection: The structure of the ylide dictates the stereochemistry of the resulting alkene.[9]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., an ester or ketone), are more stable and generally lead to the formation of the (E)-alkene (trans).[1][9]
-
Non-stabilized ylides , with alkyl or aryl substituents, are more reactive and typically favor the formation of the (Z)-alkene (cis).[1][9]
-
Semi-stabilized ylides , such as benzyltriphenylphosphonium halides, often give mixtures of (E) and (Z) isomers.[1]
-
For the synthesis of a stilbene-like derivative from this compound, a common choice would be a benzyltriphenylphosphonium halide. The resulting product would be a substituted stilbene, a class of compounds with significant biological activities.[10][11]
-
Base and Solvent Selection: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide.[2][7] Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often used for non-stabilized ylides.[4][12] For more acidic phosphonium salts, weaker bases such as sodium methoxide or potassium tert-butoxide can be employed.[9][13] The solvent must be anhydrous and inert to the strong bases used. Tetrahydrofuran (THF) and diethyl ether are common choices.[1]
Experimental Workflow
The overall experimental workflow for the Wittig reaction can be visualized as a two-stage process: ylide formation followed by the olefination reaction.
Caption: General workflow for the Wittig reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of (E/Z)-1-(3-Ethoxy-5-fluorophenyl)-2-phenylethene from this compound and benzyltriphenylphosphonium chloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | 467 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | 0.44 mL (2.5 M in hexanes) |
| This compound | 168.16 | 1.0 | 168 mg |
| Saturated aqueous NH₄Cl solution | - | - | 10 mL |
| Diethyl ether | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
| Silica Gel for column chromatography | - | - | As needed |
| Hexanes/Ethyl Acetate solvent system | - | - | As needed |
Step-by-Step Procedure
Ylide Generation:
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol).[14]
-
Solvent Addition: Add anhydrous THF (10 mL) to the flask. Stir the suspension at room temperature.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise to the stirred suspension.[4] A characteristic color change (often to deep red or orange) indicates the formation of the ylide.
-
Stirring: Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Wittig Reaction:
-
Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (168 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Reaction Initiation: Cool the ylide solution back to 0 °C and add the solution of this compound dropwise via syringe.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the ylide color is an indication that the reaction is proceeding.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting aldehyde.[15]
Work-up and Purification:
-
Quenching: After the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).[14]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).[16]
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[17][18] Alternatively, recrystallization can be employed to separate the non-polar alkene from the more polar triphenylphosphine oxide.[19]
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete ylide formation: Ensure all reagents and glassware are scrupulously dry. The base may have degraded; use freshly titrated n-BuLi.
-
Side reactions: The aldehyde may be susceptible to side reactions. Maintaining a low temperature during the addition of the aldehyde can minimize these.
-
-
Difficulty in Removing Triphenylphosphine Oxide (TPPO):
-
Stereoselectivity:
-
The (E/Z) ratio of the product can be influenced by the reaction conditions. For semi-stabilized ylides, a mixture of isomers is common.[1]
-
The Schlosser modification can be employed to enhance the formation of the (E)-alkene.[1][6] This involves the use of a second equivalent of strong base at low temperature.
-
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[3]
-
Anhydrous solvents are required and should be handled appropriately to prevent moisture contamination.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The Wittig reaction provides a reliable method for the synthesis of stilbene derivatives from this compound. By carefully controlling the reaction conditions, particularly the generation of the ylide and the reaction temperature, good yields of the desired alkene can be achieved. The purification of the final product requires the effective removal of the triphenylphosphine oxide byproduct, which can be accomplished through standard chromatographic or recrystallization techniques. This protocol serves as a comprehensive guide for researchers embarking on the synthesis of novel olefinic compounds using this versatile and powerful reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. tandfonline.com [tandfonline.com]
- 18. sciepub.com [sciepub.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Ethoxy-5-fluorobenzaldehyde in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Fluorinated Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Within this context, substituted benzaldehydes serve as versatile precursors for a vast array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] 3-Ethoxy-5-fluorobenzaldehyde, with its distinct substitution pattern, emerges as a valuable building block for the synthesis of complex molecular architectures. The presence of the ethoxy group and the fluorine atom at the meta positions relative to the aldehyde functionality offers unique reactivity and allows for the introduction of specific structural motifs that are desirable in drug design.
This technical guide provides a comprehensive overview of the applications of this compound as a precursor for pharmaceutical intermediates. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key chemical transformations and insights into the rationale behind experimental choices.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1375069-37-6 | [3] |
| Molecular Formula | C₉H₉FO₂ | Inferred |
| Molecular Weight | 168.17 g/mol | [4] |
| Appearance | White to off-white solid | Generic supplier data |
| Purity | ≥97% (GC) | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | General knowledge |
Core Synthetic Applications and Protocols
The aldehyde functional group of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details protocols for two of the most critical transformations in pharmaceutical synthesis: reductive amination and the Wittig reaction.
Application 1: Reductive Amination for the Synthesis of Substituted Benzylamines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent motifs in a wide range of pharmaceuticals, including serotonin reuptake inhibitors.[5][6][7] This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[8]
Logical Workflow for Reductive Amination:
Caption: Workflow for the synthesis of substituted benzylamines via reductive amination.
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes a general procedure for the reaction of this compound with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq).
-
Add glacial acetic acid (1.2 eq) to the reaction mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Rationale for Experimental Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly effective for reductive aminations as it is milder than other borohydrides like sodium borohydride and is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde.
-
Acetic Acid: The reaction is typically catalyzed by a weak acid to facilitate the formation of the iminium ion intermediate.
-
Anhydrous Conditions: While not always strictly necessary for all reductive aminations, using an anhydrous solvent can prevent the hydrolysis of the imine intermediate and improve yields.
Application 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[9] This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond.[9] This transformation is invaluable for extending carbon chains and introducing unsaturation into a molecule, which are common strategies in the synthesis of complex pharmaceutical intermediates.
Logical Workflow for the Wittig Reaction:
References
- 1. researchgate.net [researchgate.net]
- 2. 3-ethoxy-4-fluorophenoxyethoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. This compound | #NV04367 | Rieke Metals Products & Services [riekemetals.com]
- 5. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and cytotoxic evaluation of a selective serotonin reuptake inhibitor (SSRI) by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
Catalytic Reactions Involving 3-Ethoxy-5-fluorobenzaldehyde: Application Notes and Protocols for Synthetic Chemistry
Introduction: The Strategic Value of 3-Ethoxy-5-fluorobenzaldehyde in Modern Synthesis
This compound is a key aromatic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its distinct substitution pattern—an activating ethoxy group and an electron-withdrawing fluorine atom meta to a reactive aldehyde—provides a unique electronic and steric profile. This arrangement allows for precise control over subsequent chemical transformations, making it a valuable precursor for complex molecular architectures. The fluorine atom, in particular, is a bioisostere for a hydrogen atom but can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic reactions involving this compound. The protocols described herein are synthesized from established methodologies for structurally similar aromatic aldehydes and are designed to be robust and adaptable. Each section explains the fundamental principles behind the reaction, offers detailed experimental protocols, and presents data in a clear, comparative format.
Carbon-Carbon Bond Formation: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful catalytic reaction for forming carbon-carbon double bonds. It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. The electron-withdrawing nature of the fluorine in this compound enhances the electrophilicity of the aldehyde's carbonyl carbon, often leading to high reaction efficiency.[2]
Scientific Principle
The reaction proceeds through a three-step mechanism:
-
Enolate Formation : A basic catalyst (e.g., piperidine, DABCO) deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate.[2]
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration : The resulting aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.[2]
This reaction is fundamental for synthesizing precursors to various pharmaceuticals and functional materials.[3]
Experimental Protocol: Synthesis of (E)-2-(3-Ethoxy-5-fluorobenzylidene)malononitrile
This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.[3]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, the product will often precipitate from the solution. If necessary, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum.
Data Presentation: Representative Knoevenagel Condensation Reactions
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DABCO | Water/Ethanol | - | 95 | [2] |
| 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | - | - | |
| Benzaldehyde | Hydantoin | - | - | - | - |
Workflow Diagram: Knoevenagel Condensation
Caption: Experimental workflow for Knoevenagel condensation.
Carbon-Carbon Bond Formation: The Claisen-Schmidt (Aldol) Condensation
The Claisen-Schmidt condensation, a variant of the aldol condensation, is a reliable method for reacting an aromatic aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone).[4] These chalcone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5]
Scientific Principle
This base-catalyzed reaction involves the nucleophilic addition of a ketone enolate to an aldehyde. Since aromatic aldehydes like this compound lack α-hydrogens, they cannot self-condense, making them ideal substrates for this reaction.[5] The key steps are:
-
Enolate Formation : A strong base (e.g., NaOH) removes an α-hydrogen from the ketone to form an enolate.
-
Nucleophilic Attack : The enolate attacks the aldehyde's carbonyl carbon.
-
Dehydration : The resulting β-hydroxy ketone readily dehydrates to form the stable, conjugated α,β-unsaturated ketone.
Experimental Protocol: Synthesis of a Fluorinated Chalcone Derivative
This protocol is adapted from standard procedures for Claisen-Schmidt condensations with substituted benzaldehydes.[4][6]
Materials:
-
This compound
-
Acetophenone (or a substituted derivative)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) and the acetophenone derivative (1.0 eq) in a minimal amount of ethanol.
-
Catalyst Addition : While stirring at room temperature, slowly add an aqueous solution of NaOH (e.g., 10%) dropwise.
-
Reaction Monitoring : Continue stirring for 2-24 hours. A precipitate often forms. Monitor the reaction's progress by TLC.[6]
-
Workup : Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.[6]
-
Isolation : Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[6]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
Data Presentation: Representative Aldol Condensation Conditions
| Aldehyde | Ketone | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Acetophenone | NaOH | Ethanol | - | - | [4] |
| 4-Fluorobenzaldehyde | Acetophenone | Solid NaOH | Solvent-free | Mins | High | [7] |
| p-Anisaldehyde | Acetone | KOH | Water/Acetone | 20 mins | - | [8] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing C-C bonds. This compound, if converted to an aryl halide or triflate, can serve as an excellent coupling partner in reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions won the Nobel Prize in Chemistry in 2010.[9][10]
A. The Suzuki-Miyaura Coupling
The Suzuki reaction couples an organoboron species (e.g., a boronic acid) with an organohalide or triflate.[11][12] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, including aldehydes.[11]
Scientific Principle: The catalytic cycle involves:
-
Oxidative Addition : Pd(0) inserts into the aryl-halide bond.
-
Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination : The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
B. The Heck-Mizoroki Reaction
The Heck reaction couples an organohalide with an alkene.[9][13] This reaction is a powerful method for synthesizing substituted alkenes.
Scientific Principle: The mechanism involves:
-
Oxidative Addition : Pd(0) adds to the aryl halide.
-
Migratory Insertion : The alkene inserts into the Pd-Aryl bond.
-
β-Hydride Elimination : A hydrogen from the adjacent carbon is eliminated, forming the C=C double bond and a palladium-hydride species.
-
Reductive Elimination : The base regenerates the Pd(0) catalyst.
C. The Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using both palladium and copper(I) co-catalysts.[14][15] It is a highly reliable method for synthesizing aryl alkynes.[16]
Scientific Principle: The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle : Similar to the Suzuki and Heck reactions, it begins with oxidative addition of the aryl halide to Pd(0).
-
Copper Cycle : Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide.
-
Transmetalation : The acetylide group is transferred from the copper to the palladium complex.
-
Reductive Elimination : The final product is formed, regenerating the Pd(0) catalyst.
General Protocol Framework for Cross-Coupling
A specific protocol requires the corresponding 3-ethoxy-5-fluoro-aryl halide (e.g., bromide or iodide). The following is a generalized procedure for a Suzuki coupling.
Materials:
-
3-Ethoxy-5-fluoro-bromobenzene (or corresponding aldehyde-protected version)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a flask, combine the aryl bromide, arylboronic acid, and base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and then the palladium catalyst.
-
Heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Cross-Coupling Reaction Pathway
Caption: Generalized workflow for Pd-catalyzed cross-coupling.
Olefination via the Wittig Reaction
The Wittig reaction is a classic and highly effective method for converting aldehydes and ketones into alkenes.[17] The reaction between an aldehyde and a phosphorus ylide (a Wittig reagent) forms a C=C bond with high reliability.
Scientific Principle
The reaction mechanism is generally accepted to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then decomposes to form the alkene and a highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[17] The stereoselectivity (E/Z) of the resulting alkene depends on the stability of the ylide used.[17][18]
Experimental Protocol: Alkene Synthesis
This protocol is a general guideline for a Wittig reaction. The specific base and solvent depend on the reactivity of the ylide.
Materials:
-
A phosphonium salt (e.g., (Methyl)triphenylphosphonium bromide)
-
A strong base (e.g., n-BuLi, NaH, KHMDS)
-
This compound
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
Procedure:
-
Ylide Generation : In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the mixture (typically to 0 °C or -78 °C) and add the strong base dropwise to generate the colored ylide.
-
Aldehyde Addition : To the ylide solution, add a solution of this compound in the same anhydrous solvent dropwise at the same temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Conclusion
This compound is a versatile substrate for a variety of powerful catalytic reactions. Its unique electronic properties make it an ideal candidate for classic C-C bond-forming reactions like the Knoevenagel and Claisen-Schmidt condensations. Furthermore, as a precursor to aryl halides, it opens the door to a vast array of palladium-catalyzed cross-coupling methodologies. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this valuable building block in their synthetic endeavors, from fundamental research to complex drug discovery programs.
References
- 1. US10806733B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. magritek.com [magritek.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethoxy-5-fluorobenzaldehyde by Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the chromatographic purification of 3-Ethoxy-5-fluorobenzaldehyde. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the common challenges associated with this specific purification.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Column chromatography is the most common method for its purification. However, like many aromatic aldehydes, its purification can present unique challenges, from co-eluting impurities to on-column degradation. This guide provides a structured approach to troubleshooting these issues and answers frequently asked questions to ensure you achieve the desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?
A1: A mixture of hexane and ethyl acetate is an excellent starting point for the purification of this compound on silica gel.[1][2] Begin by developing a TLC with a solvent system of 9:1 hexane:ethyl acetate. Based on the resulting Rf value, you can adjust the polarity. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[3]
Q2: My this compound appears to be degrading on the silica gel column. What can I do?
A2: Aromatic aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[4] If you observe streaking on your TLC plate or low recovery from your column, consider deactivating the silica gel. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine, before packing the column.[5] Alternatively, for very sensitive compounds, using a different stationary phase like alumina or Florisil could be a viable option.[4]
Q3: I am observing a significant amount of 3-ethoxy-5-fluorobenzoic acid in my crude product. How can I remove it before chromatography?
A3: The most common impurity in aromatic aldehydes is the corresponding carboxylic acid, formed by oxidation. This acidic impurity can cause streaking on TLC and poor separation during column chromatography.[5] An effective way to remove it is by performing a liquid-liquid extraction with a mild base before chromatography. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate. The basic wash will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer.
Q4: After column chromatography, my purified this compound shows a new, unexpected peak in the 1H NMR spectrum. What could it be?
A4: If you used an alcohol (like methanol or ethanol) in your mobile phase, it's possible that a small amount of acetal formation has occurred on the acidic silica gel surface. To avoid this, it is best to stick to non-alcoholic solvent systems like hexane/ethyl acetate or dichloromethane/hexane.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from a Close-Running Impurity | - The solvent system is not optimal. - The column is overloaded. | - Optimize the solvent system: Try a shallower gradient or isocratic elution with a finely tuned solvent mixture. Consider switching to a different solvent system with different selectivity, such as dichloromethane/hexane. - Reduce the sample load: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel. |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of the eluent: Start with a higher ratio of hexane to ethyl acetate. If your product is very non-polar, you may need to use a solvent system like hexane with a very small percentage of a slightly more polar solvent like dichloromethane or diethyl ether. |
| Product is Tailing or Streaking on the TLC/Column | - The compound is acidic (likely due to oxidation to 3-ethoxy-5-fluorobenzoic acid). - The compound is interacting strongly with the acidic silica gel. - The sample is overloaded. | - Perform an acid-base wash: Before chromatography, wash an ethereal solution of the crude product with saturated sodium bicarbonate solution. - Deactivate the silica gel: Add 0.1-1% triethylamine to your eluent system. - Dilute your sample before spotting on the TLC plate or loading onto the column. |
| Low Recovery of the Product from the Column | - The compound has degraded on the silica gel. - The eluent is not polar enough to elute the compound. - The compound is volatile and has evaporated during solvent removal. | - Use deactivated silica or an alternative stationary phase like alumina. - Gradually increase the polarity of the eluent during the run. - Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. |
| Presence of Unidentified Impurities in the Final Product | - Incomplete reaction or side reactions during synthesis. - Contamination from solvents or reagents. | - Analyze the crude reaction mixture by NMR or LC-MS to identify potential byproducts. - Ensure high purity of all solvents and reagents used in the synthesis and purification. |
Experimental Protocols
Protocol 1: TLC Analysis of this compound
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 mg/mL.
-
On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of your sample solution onto the starting line.
-
Prepare a developing chamber with a 9:1 hexane:ethyl acetate solvent system. Ensure the solvent level is below the starting line on your TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value for each spot. Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the desired product.[3]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute your product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator at a controlled temperature to obtain the purified this compound.
-
Visualizing the Workflow
Chromatography Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in chromatography.
References
Technical Support Center: Synthesis of 3-Ethoxy-5-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Ethoxy-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the causality behind experimental outcomes, offering field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields in the formylation of 3-ethoxyphenol derivatives can often be attributed to several factors, primarily related to incomplete reaction or the formation of undesired side products. The most common formylation reactions for this synthesis are the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions.[1][2][3]
-
Incomplete Reaction: The starting material, likely 3-ethoxy-5-fluorophenol, is an electron-rich aromatic compound, making it a good substrate for electrophilic formylation.[4] However, if the reaction conditions (temperature, reaction time, reagent stoichiometry) are not optimal, you may recover a significant amount of unreacted starting material.
-
Suboptimal Reagent Activity: The Vilsmeier reagent, for instance, is moisture-sensitive.[5] If your DMF or phosphorus oxychloride are not of high purity or have been improperly stored, the reagent's activity will be compromised, leading to a sluggish or incomplete reaction.
-
Formation of Isomeric Byproducts: Depending on the formylation method used, you may be forming regioisomers of the desired product. While the directing effects of the ethoxy and fluoro groups should favor formylation at the C4 position (para to the ethoxy group and ortho to the fluoro group), some ortho-formylation to the ethoxy group (at the C2 or C6 positions) can occur, leading to 2-ethoxy-4-fluoro-benzaldehyde or 2-ethoxy-6-fluorobenzaldehyde.[1][3]
Q2: I'm observing an unexpected peak in my NMR/GC-MS analysis that I can't identify. What could it be?
A2: Unidentified peaks are often byproducts of the specific formylation reaction employed. Here are some possibilities based on common methods:
-
Diformylated Products: If the reaction is run under harsh conditions or with an excess of the formylating agent, diformylation can occur, especially if both ortho positions to the activating ethoxy group are available.[1]
-
Hydrolysis Intermediates: In the Vilsmeier-Haack reaction, the initial product is an iminium salt, which is then hydrolyzed to the aldehyde during workup.[4] Incomplete hydrolysis can leave traces of this intermediate.
-
Byproducts from the Reimer-Tiemann Reaction: This reaction involves the generation of dichlorocarbene.[6][7] Besides the desired aldehyde, this reactive intermediate can lead to the formation of dichloromethyl-substituted phenols.
-
Oxidation Product: Benzaldehydes are susceptible to oxidation to the corresponding carboxylic acid, in this case, 3-ethoxy-5-fluorobenzoic acid. This is particularly common if the reaction mixture is exposed to air for extended periods, especially under basic conditions.[8]
Q3: My purified product is a different color than expected (e.g., yellow or brown). What causes this discoloration?
A3: Discoloration in aldehyde products is often due to trace impurities.
-
Phenolic Impurities: If any unreacted 3-ethoxy-5-fluorophenol remains, it can be prone to oxidation, leading to colored byproducts.
-
Polymeric Materials: Under strongly acidic or basic conditions, phenolic compounds can sometimes polymerize, resulting in tar-like, colored impurities that are difficult to remove.
-
Residual Reaction Intermediates: As mentioned, intermediates from reactions like the Vilsmeier-Haack or Duff reaction can be colored.[9]
To address this, consider the following purification strategies:
-
Column Chromatography: This is the most effective method for separating the desired aldehyde from polar impurities and isomers.[10]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective at removing impurities.[11]
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and industrially scalable methods for the formylation of electron-rich phenols like 3-ethoxy-5-fluorophenol include:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings.[2][4][5] It is generally a high-yielding and reliable method.
-
Duff Reaction: This reaction employs hexamethylenetetramine (hexamine) in an acidic medium (often acetic or trifluoroacetic acid) to introduce a formyl group ortho to a hydroxyl group.[1][12] However, it is often associated with lower yields.[13]
-
Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to achieve ortho-formylation of phenols.[6][7][14] The reactive intermediate is dichlorocarbene.
-
Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[15][16] Due to the high toxicity of HCN, a modification using zinc cyanide is often preferred.[17]
Q2: How can I minimize the formation of isomeric byproducts?
A2: Minimizing isomeric byproducts is crucial for maximizing the yield of the desired this compound. The choice of reaction can significantly influence regioselectivity.
-
The Vilsmeier-Haack reaction often provides good regioselectivity, favoring formylation at the most electron-rich and sterically accessible position.[5]
-
The Duff reaction typically shows a strong preference for ortho-formylation to the hydroxyl group.[1][12]
-
The Reimer-Tiemann reaction also favors ortho-formylation.[3][6]
Careful control of reaction temperature can also play a role. Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity.
Q3: What is the role of the directing groups (-OEt and -F) in this synthesis?
A3: The ethoxy (-OEt) and fluorine (-F) substituents on the benzene ring play a critical role in directing the position of the incoming formyl group (-CHO).
-
Ethoxy Group (-OEt): This is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance.
-
Fluorine Group (-F): As a halogen, fluorine is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.
In 3-ethoxy-5-fluorophenol, the directing effects of the hydroxyl (after deprotonation to phenoxide), ethoxy, and fluoro groups will influence the position of formylation. The C4 position is para to the strongly activating ethoxy group and ortho to the fluoro and hydroxyl groups, making it the most likely site of electrophilic attack.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Ethoxy-5-fluorophenol
This protocol provides a general procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
3-Ethoxy-5-fluorophenol
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve 3-ethoxy-5-fluorophenol (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and slowly quench it by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt intermediate.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Summary Table
| Byproduct Type | Potential Byproduct Structure | Common Generating Reaction | Analytical Signature (Expected) |
| Isomeric Product | 2-Ethoxy-4-fluorobenzaldehyde | Vilsmeier-Haack, Duff, Reimer-Tiemann | Different chemical shifts in ¹H and ¹³C NMR, distinct peak in GC-MS. |
| Diformylated Product | 3-Ethoxy-5-fluoro-isophthalaldehyde | Vilsmeier-Haack, Duff | Higher molecular weight in MS, additional aldehyde proton signal in ¹H NMR. |
| Incomplete Hydrolysis | Iminium salt intermediate | Vilsmeier-Haack | Highly polar, may remain in the aqueous layer or streak on TLC. |
| Oxidation Product | 3-Ethoxy-5-fluorobenzoic acid | All methods (if exposed to air) | Carboxylic acid proton signal in ¹H NMR (>10 ppm), different polarity on TLC. |
| Unreacted Starting Material | 3-Ethoxy-5-fluorophenol | All methods | Phenolic proton signal in ¹H NMR, characteristic peaks in GC-MS. |
Visualizing Byproduct Formation
The following diagram illustrates the primary synthetic pathway to this compound and highlights the points where common byproducts can emerge.
Caption: Synthetic pathway and potential byproduct formation.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 14. quora.com [quora.com]
- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 16. Gattermann Reaction [unacademy.com]
- 17. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxy-5-fluorobenzaldehyde
Welcome to the technical support center for 3-Ethoxy-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile aromatic aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your products.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of this compound, particularly focusing on the Vilsmeier-Haack formylation, a common synthetic route.
Issue 1: Low or No Yield of this compound in Vilsmeier-Haack Reaction
Question: I am attempting to synthesize this compound from 1-ethoxy-3-fluorobenzene via a Vilsmeier-Haack reaction, but I'm observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low yields in the Vilsmeier-Haack formylation of 1-ethoxy-3-fluorobenzene are often traced back to issues with the Vilsmeier reagent formation, the reactivity of the aromatic substrate, or the reaction conditions. Let's break down the potential causes and solutions.
Probable Causes & Solutions:
-
Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[1][2][3][4]
-
Moisture Contamination: Both DMF and POCl₃ are sensitive to moisture. Any water present will consume the reagents, preventing the formation of the active Vilsmeier reagent.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃.
-
-
Incorrect Stoichiometry: An incorrect ratio of DMF to POCl₃ can lead to incomplete reagent formation.
-
Solution: Typically, a slight excess of POCl₃ is used. A common starting point is a 1:1.1 to 1:1.5 molar ratio of DMF to POCl₃.
-
-
-
Sub-optimal Reaction Temperature: The formation of the Vilsmeier reagent and its subsequent reaction with the aromatic substrate are temperature-dependent.[1]
-
Reagent Formation: This step is often performed at low temperatures (0 °C) to control the exothermic reaction.[2]
-
Aromatic Substitution: The formylation of moderately activated rings like 1-ethoxy-3-fluorobenzene may require heating to proceed at a reasonable rate.
-
Solution: Prepare the Vilsmeier reagent at 0 °C, then slowly add the 1-ethoxy-3-fluorobenzene. After the initial addition, the reaction mixture may need to be warmed to room temperature or even heated (e.g., 50-80 °C) to drive the reaction to completion.[1][5] Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and time.
-
-
-
Insufficient Activation of the Aromatic Ring: The ethoxy group is an activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para directing group. The formylation will occur at the position most activated by the ethoxy group and least deactivated by the fluorine, which is the C5 position (para to the ethoxy group). However, the overall activation might be modest.
-
Solution: Ensure the reaction is allowed to proceed for a sufficient duration. Extended reaction times (e.g., 6-24 hours) may be necessary.
-
Experimental Protocol: Optimized Vilsmeier-Haack Formylation of 1-Ethoxy-3-fluorobenzene
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent like dichloromethane (DCM) under an inert atmosphere at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 1-ethoxy-3-fluorobenzene (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.[6]
Issue 2: Formation of Side Products
Question: My reaction is producing the desired this compound, but I'm also seeing significant amounts of impurities. What are these side products and how can I minimize their formation?
Answer:
Side product formation in the Vilsmeier-Haack reaction can arise from several sources, including diformylation, reaction at other positions on the ring, or subsequent reactions of the product.
Probable Causes & Solutions:
-
Diformylation: Although less common with moderately activated rings, using a large excess of the Vilsmeier reagent or prolonged reaction times at high temperatures can lead to the introduction of a second formyl group.
-
Solution: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
-
-
Isomeric Impurities: While the electronics of the starting material strongly favor formylation at the C5 position, minor amounts of other isomers might form.
-
Solution: Careful control of reaction temperature can enhance regioselectivity. Lowering the reaction temperature (if the reaction still proceeds at a reasonable rate) can sometimes improve the isomeric ratio. Purification by column chromatography is usually effective at separating isomers.
-
-
Degradation of the Product: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially during workup and purification if exposed to air for extended periods.[6]
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my crude this compound. Column chromatography is giving poor separation, and distillation is not yielding a pure product. What are my options?
Answer:
Purification of aromatic aldehydes can be challenging due to their physical properties and potential for degradation. Here are some strategies to improve purification.
Purification Strategies:
| Method | Description | Best For | Considerations |
| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Removing non-volatile impurities and high-boiling side products. | The product must be thermally stable. A good vacuum is essential to lower the boiling point and prevent decomposition.[6] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Separating isomers and closely related impurities. | Choice of solvent system is critical. A gradient elution may be necessary. Aldehydes can sometimes streak on silica gel; using a less acidic stationary phase like neutral alumina may help.[6] |
| Bisulfite Adduct Formation | A chemical purification method where the aldehyde reacts with sodium bisulfite to form a water-soluble adduct.[8][9] | Removing non-aldehydic impurities. | The aldehyde can be regenerated from the adduct by treatment with acid or base. This method is highly effective for separating aldehydes from other organic compounds.[9] |
Troubleshooting Flowchart
Caption: Troubleshooting Decision Tree for Optimizing this compound Synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 1-ethoxy-3-fluorobenzene?
A1: The formylation is expected to be highly regioselective for the position para to the strongly activating ethoxy group and meta to the deactivating fluoro group. This directs the formylation to the C5 position to yield this compound. Ortho-lithiation, another potential synthetic route, is also directed by the ethoxy group.[10][11][12][13]
Q2: How should this compound be stored?
A2: Like many benzaldehyde derivatives, it should be stored in a cool, dry place, away from light and air to prevent oxidation to the corresponding carboxylic acid.[14][15] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Q3: What are the typical spectroscopic data for this compound?
A3: While specific data can vary slightly, you can expect the following characteristic signals:
-
¹H NMR: A singlet for the aldehydic proton around 9.8-10.0 ppm, aromatic protons in the range of 7.0-7.5 ppm, a quartet for the -OCH₂- protons around 4.1 ppm, and a triplet for the -CH₃ protons around 1.4 ppm.
-
¹³C NMR: A signal for the aldehyde carbonyl carbon around 190 ppm, and aromatic carbons showing C-F coupling.
-
IR: A strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹.
Q4: Can other formylation methods be used?
A4: Yes, other formylation methods exist, though the Vilsmeier-Haack reaction is common for electron-rich arenes.[5][16] Other possibilities include the Gattermann-Koch reaction (less common for this substrate) or ortho-lithiation followed by quenching with a formylating agent like DMF.[13][17] The choice of method depends on the desired scale, available reagents, and specific substitution pattern of the substrate.
Q5: Are there any specific safety precautions for working with the Vilsmeier-Haack reaction?
A5: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step is highly exothermic and should be performed carefully by slowly adding the reaction mixture to ice.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. reddit.com [reddit.com]
- 7. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. chemscene.com [chemscene.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. baranlab.org [baranlab.org]
Technical Support Center: Stability of 3-Ethoxy-5-fluorobenzaldehyde
Welcome to the technical support center for 3-Ethoxy-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents, drawing upon established principles of organic chemistry and analytical best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is principally governed by the reactivity of its aldehyde functional group. The key factors are:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-ethoxy-5-fluorobenzoic acid), particularly in the presence of atmospheric oxygen.[1][2] This process can be accelerated by light, heat, and the presence of metal ions.
-
Solvent-Mediated Reactions: The choice of solvent can significantly impact stability. Protic solvents, for instance, can participate in hemiacetal and acetal formation, while basic conditions in any solvent can promote reactions like the Cannizzaro reaction.[3]
-
pH of the Medium: Acidic or basic conditions can catalyze degradation pathways. Aldehydes are generally more stable in neutral or slightly acidic conditions.
-
Temperature and Light: Elevated temperatures and exposure to UV light can provide the activation energy for degradation reactions, including oxidation and polymerization.
Q2: How do the substituents (3-ethoxy and 5-fluoro) on the benzaldehyde ring affect its stability?
The electronic properties of the substituents on the benzene ring modulate the reactivity of the aldehyde group.[3][4]
-
Ethoxy Group (-OEt): As an electron-donating group (EDG) through resonance, the ethoxy group increases electron density on the aromatic ring and slightly on the carbonyl carbon. This can subtly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack compared to unsubstituted benzaldehyde.[3]
-
Fluoro Group (-F): As an electron-withdrawing group (EWG) through induction, the fluorine atom pulls electron density away from the ring.
The combined effect of these two groups influences the overall reactivity. The interplay between the electron-donating ethoxy group and the electron-withdrawing fluoro group will determine the precise susceptibility of the carbonyl carbon to nucleophilic attack and other reactions.
Q3: What are the expected degradation products of this compound?
The most common degradation product is 3-ethoxy-5-fluorobenzoic acid , formed via oxidation.[1][2] Under basic conditions, one could also potentially observe the corresponding alcohol, (3-ethoxy-5-fluorophenyl)methanol , and the carboxylate salt as products of the Cannizzaro disproportionation reaction.[3] In the presence of reactive nucleophiles, other adducts may be formed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Explanations |
| Appearance of a new peak in HPLC/LC-MS analysis over time, consistent with a more polar compound. | Oxidation to Carboxylic Acid: The aldehyde has likely oxidized to 3-ethoxy-5-fluorobenzoic acid, which is more polar. | 1. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 2. Use an Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect from Light: Store solutions in amber vials or protect them from light to minimize photo-oxidation. 4. Add Antioxidants (with caution): For some applications, a small amount of an antioxidant like BHT could be added, but this must be evaluated for interference with downstream reactions. |
| Inconsistent reaction yields or kinetics. | Degradation in Protic Solvents: In protic solvents like methanol or ethanol, the aldehyde can form hemiacetals or acetals, reducing the concentration of the free aldehyde available for reaction. | 1. Use Aprotic Solvents: If the reaction chemistry allows, switch to aprotic solvents such as THF, acetonitrile, or dichloromethane. 2. Use Anhydrous Conditions: If a protic solvent is necessary, ensure it is anhydrous to minimize water-related side reactions. 3. Monitor by Spectroscopy: Use techniques like NMR to check for the presence of hemiacetal or acetal species. |
| Formation of multiple unexpected byproducts, especially under basic conditions. | Base-Catalyzed Reactions: The compound may be undergoing self-condensation (aldol-type reactions) or disproportionation (Cannizzaro reaction) if no α-hydrogens are present. | 1. Control pH: Maintain a neutral or slightly acidic pH if possible. Buffer the reaction mixture if necessary. 2. Lower Temperature: Run the reaction at a lower temperature to reduce the rate of side reactions. 3. Slow Addition of Base: If a base is required, add it slowly and at a low temperature to minimize its concentration at any given time. |
| Precipitate formation in solution. | Limited Solubility or Polymerization: The compound may have limited solubility in the chosen solvent, or it could be undergoing polymerization, which can be catalyzed by impurities. | 1. Verify Solubility: Determine the solubility of the compound in the chosen solvent at the desired concentration and temperature. 2. Filter the Solution: If an insoluble impurity is suspected, filter the solution before use. 3. Use High-Purity Solvents: Ensure the use of high-purity, residue-free solvents. |
Stability in Different Solvent Types: A Comparative Overview
The stability of this compound is highly dependent on the solvent system. Below is a summary of expected stability based on general chemical principles.
| Solvent Type | Examples | Expected Stability & Potential Issues | Recommendations |
| Aprotic Non-Polar | Hexane, Toluene, Dichloromethane | High Stability: Generally the most stable environment as these solvents are less likely to react with the aldehyde. Oxidation is still a concern if oxygen is present. | Ideal for long-term storage of solutions. Store under an inert atmosphere and protect from light. |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Moderate Stability: These solvents are generally unreactive towards the aldehyde. However, trace impurities (e.g., water, amines in DMF) can lead to degradation. DMSO can promote oxidation under certain conditions.[5] | Use high-purity, anhydrous grades of these solvents. Be mindful of potential impurities and their reactivity. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Water | Lower Stability: Prone to hemiacetal and acetal formation. Water can facilitate hydrolysis of any acetals formed and can participate in other degradation pathways. | Use with caution and preferably for short-term experiments. Use anhydrous alcohols if possible. Avoid prolonged storage in these solvents. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in a Selected Solvent
This protocol outlines a general method for evaluating the stability of this compound in a solvent of choice using HPLC.
1. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve in the chosen solvent to a final concentration of 1 mg/mL in a volumetric flask.
2. Sample Incubation: a. Aliquot the stock solution into several amber HPLC vials. b. Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
3. Time-Point Analysis: a. At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial for analysis. b. If necessary, dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
4. HPLC Analysis: a. Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below. b. Quantify the peak area of this compound at each time point. c. Monitor for the appearance of new peaks, which could be degradation products.
5. Data Analysis: a. Plot the percentage of the initial concentration of this compound remaining versus time. b. Calculate the degradation rate if applicable.
Protocol 2: Example Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start at 70:30 (A:B), ramp to 30:70 (A:B) over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizing Degradation Pathways and Experimental Workflow
Caption: Potential degradation pathways and a typical experimental workflow for stability assessment.
References
Technical Support Center: Managing Impurities in 3-Ethoxy-5-fluorobenzaldehyde
Welcome to the technical support guide for 3-Ethoxy-5-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and remove impurities encountered during the handling and use of this important synthetic intermediate. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven methodologies to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and handling of this compound.
Q1: What are the most common impurities found in this compound samples?
A1: The most prevalent impurity is 3-Ethoxy-5-fluorobenzoic acid , which forms through the oxidation of the aldehyde functional group upon exposure to air.[1] Other potential impurities can include unreacted starting materials from its synthesis or isomeric byproducts, though these are typically less common in commercially available batches.
Q2: I suspect my sample has degraded. Is there a quick way to check for the presence of the acidic impurity?
A2: Yes, a simple qualitative test can be performed. Dissolve a small amount of the this compound in a 1:1 mixture of ethanol and water. Check the pH of the solution with a pH strip or meter. An acidic pH is a strong indicator of the presence of 3-Ethoxy-5-fluorobenzoic acid.[1]
Q3: What is the most effective general strategy for purifying a moderately impure sample?
A3: A two-step approach is typically most effective. First, perform a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic 3-Ethoxy-5-fluorobenzoic acid impurity.[1][2] Following this, if other non-acidic impurities remain, purification by flash column chromatography or recrystallization is recommended.[2][3]
Q4: How should I properly store this compound to minimize degradation?
A4: To prevent oxidation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] For long-term storage, keeping it in a refrigerator (2-8°C) and protected from light is also advised to slow down potential degradation pathways.
Section 2: In-Depth Troubleshooting Guide
This guide provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: An acidic impurity is detected, compromising downstream reactions.
Question: My reductive amination reaction is failing, and analysis of my starting material by HPLC shows a significant secondary peak. A pH check of the aldehyde was acidic. What is happening and how do I fix it?
Answer:
-
Causality: The aldehyde functional group is susceptible to oxidation, readily forming the corresponding carboxylic acid (3-Ethoxy-5-fluorobenzoic acid). This is accelerated by exposure to oxygen in the air.[1][4] In reactions that are pH-sensitive, such as reductive aminations, this acidic impurity can neutralize the amine reactant or interfere with the formation of the critical iminium ion intermediate, leading to low yields or complete reaction failure.[1]
-
Solution: The acidic impurity can be efficiently removed using an acid-base liquid-liquid extraction. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving the neutral aldehyde in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of aldehyde.
-
Aqueous Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Verification: Confirm the purity of the product using HPLC, TLC, or NMR analysis.
-
Issue 2: Multiple neutral impurities are observed by GC-MS or TLC.
Question: My crude sample shows multiple spots on a TLC plate (hexane/ethyl acetate system) that are not the acidic impurity. How can I separate these?
Answer:
-
Causality: These impurities are likely unreacted starting materials, reagents, or non-acidic byproducts from the synthesis. Because they have similar neutral properties to the desired aldehyde, they cannot be removed by a simple extraction. Column chromatography is the ideal technique for separating compounds based on differences in their polarity.[5][6]
-
Solution: Flash column chromatography using silica gel is the standard method for this type of purification. The key is to find a solvent system that provides good separation between the desired product and the impurities on a TLC plate first.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point for benzaldehyde derivatives is a mixture of hexane and ethyl acetate.[2] The ideal system should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into a glass chromatography column with a stopcock, tapping the column gently to ensure even packing and remove air bubbles.[6]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude aldehyde in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the compounds down the column. This is known as a gradient elution.
-
Collect fractions in test tubes and monitor the separation by TLC.[6]
-
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified compound.
-
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 5% to 20% EtOAc) |
| Target Rf (TLC) | 0.3 - 0.4 |
| Expected Purity | >98% (by HPLC/GC-MS) |
| Typical parameters for flash column chromatography purification. |
Section 3: Analytical Methodologies for Purity Assessment
Accurate determination of purity is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for this purpose.[7][8]
Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This method is excellent for quantifying non-volatile impurities like the corresponding carboxylic acid.[7]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Elution: A gradient elution, for example, starting from 30% acetonitrile and ramping up to 90%, is often effective for separating the aldehyde from more polar or less polar impurities.[4]
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Quantification: Calculate purity based on the relative peak area of the this compound peak compared to the total area of all peaks.
Protocol: Impurity Profiling by GC-MS
This method is ideal for identifying and quantifying volatile impurities, such as residual starting materials or isomeric byproducts.[7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), is a good starting point.
-
Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) into the heated inlet of the GC.
-
Temperature Program: Use a temperature gradient, for example, starting at 50°C and ramping up to 250°C, to separate compounds based on their boiling points and column interactions.
-
Analysis: Identify impurities by comparing their mass spectra to library databases and their retention times to known standards.
Section 4: Visualization of Workflows
Impurity Management Workflow
This diagram outlines the decision-making process for purifying a sample of this compound.
Caption: Decision tree for impurity identification and removal.
Analytical Purity Workflow
This flowchart shows a generalized process for quantitative purity analysis.
Caption: Standard workflow for analytical purity determination.
References
Technical Support Center: 3-Ethoxy-5-fluorobenzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Ethoxy-5-fluorobenzaldehyde. This guide is designed to provide in-depth scientific insights and practical troubleshooting advice for professionals working with this aromatic aldehyde. Understanding the stability and decomposition pathways of this compound is critical for ensuring the integrity of experimental results, the success of synthetic routes, and the quality of final products in drug development. This resource, structured in a question-and-answer format, addresses common challenges and provides robust protocols to help you navigate your research effectively.
Frequently Asked Questions (FAQs): Major Decomposition Pathways
This section explores the primary chemical routes through which this compound can degrade. Understanding these pathways is the first step in preventing unwanted side reactions and ensuring the purity of your material.
Q1: What is the most common degradation pathway for this compound?
A1: The most prevalent decomposition pathway for this compound, like most benzaldehydes, is oxidation of the aldehyde group to a carboxylic acid.[1][2] This process, often termed autoxidation, results in the formation of 3-Ethoxy-5-fluorobenzoic acid .
Causality and Mechanism: This reaction is typically a free-radical chain reaction initiated by the presence of molecular oxygen (air).[3] The process can be significantly accelerated by:
-
Exposure to Light (Photocatalysis): UV or even visible light can provide the energy to initiate the radical process.[4]
-
Presence of Metal Ions: Trace metals can act as catalysts, promoting the formation of radical species.
-
Elevated Temperatures: Increased temperature provides the activation energy needed to overcome the reaction barrier.
The aldehyde group's carbon-hydrogen bond is relatively weak and susceptible to radical abstraction, initiating a cascade that incorporates oxygen and ultimately yields the more thermodynamically stable carboxylic acid. Due to its high reactivity, this is often the first impurity to appear in aged samples.[5]
Q2: My sample of this compound is old. Could there be other degradants besides the benzoic acid?
A2: Yes. While oxidation is the primary concern, the resulting 3-Ethoxy-5-fluorobenzoic acid can undergo further degradation, principally through decarboxylation .
Causality and Mechanism: Decarboxylation is the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂). For aromatic carboxylic acids, this process typically requires significant energy input, such as high temperatures (often >150-200°C), or the presence of a catalyst, like copper salts.[6][7] While unlikely to occur under standard storage conditions, it is a plausible transformation during high-temperature reactions or distillations. The product of this decomposition would be 1-Ethoxy-3-fluorobenzene . Recent advances have shown that photoinduced radical decarboxylation can also occur under milder conditions.[8][9]
Q3: How sensitive is this compound to light?
A3: As an aromatic aldehyde, this compound should be considered sensitive to light. Photodegradation can occur, leading to a complex mixture of products.
Causality and Mechanism: Aromatic carbonyl compounds can absorb UV and visible light, promoting an electron to a higher energy state (an n,π* excited state).[4] From this excited state, the molecule can undergo several reactions:
-
Radical Formation: It can abstract a hydrogen atom from a solvent or another molecule, initiating radical chain reactions.
-
Dimerization or Polymerization: Excited-state molecules can react with ground-state molecules.
-
Norrish Type Reactions: Although more common in aliphatic aldehydes, fragmentation pathways can occur.[10]
Given the potential for complex photochemical reactions, it is imperative to protect the compound from light during storage and, where possible, during experiments.[11]
Q4: Is the ether linkage (ethoxy group) stable? Can it be cleaved?
A4: The aromatic ether linkage is generally stable under neutral and mildly acidic or basic conditions. However, cleavage is possible under harsh conditions.
Causality and Mechanism: Hydrolysis of the ethoxy group to a hydroxyl group, yielding 3-Fluoro-5-hydroxybenzaldehyde , would require forcing conditions, such as refluxing with strong acids (e.g., HBr or HI). The benzene ring's stability makes nucleophilic substitution difficult, and the C(sp²)-O bond is strong.[12] While less common than aldehyde oxidation, this pathway should be considered if the compound is subjected to extreme pH and high temperatures during a reaction or workup.
Caption: Key decomposition pathways of this compound.
Troubleshooting Guides & Experimental Issues
This section provides direct answers to specific problems you might encounter during your experiments, focusing on practical solutions and analytical strategies.
Q5: I see a new, more polar spot on my TLC plate (or a later-eluting peak in reverse-phase HPLC) after leaving my reaction mixture overnight. What is it?
A5: This is a classic sign of aldehyde oxidation. The new, more polar compound is almost certainly 3-Ethoxy-5-fluorobenzoic acid . The carboxylic acid group is significantly more polar than the aldehyde group, leading to stronger interaction with polar stationary phases like silica gel (lower Rf on TLC) and weaker retention on nonpolar reverse-phase HPLC columns (earlier elution time, though this can vary with mobile phase pH).
Troubleshooting Steps:
-
Confirm Identity: The best way to confirm is by co-injection. If you have a standard of 3-Ethoxy-5-fluorobenzoic acid, spike a small amount into your sample and re-run the analysis. If the peak of interest increases in size, you have confirmed its identity.
-
LC-MS Analysis: If a standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which should correspond to the benzoic acid derivative.[13]
-
Prevention: To prevent this in the future, conduct your reaction under an inert atmosphere (Nitrogen or Argon) and protect it from light. If the reaction must be open to the air, consider running it at a lower temperature if possible.
Q6: My reaction is giving a low yield, and I suspect the purity of my starting aldehyde. How can I assess its purity and clean it up?
A6: Contamination with the corresponding benzoic acid is a common cause of reduced yield, as it lowers the effective molar quantity of the aldehyde and can sometimes interfere with the reaction.[14]
Purity Assessment:
-
GC-FID/GC-MS: Gas chromatography is an excellent method for quantifying the purity of volatile compounds like benzaldehydes and identifying impurities.[15][16]
-
¹H NMR Spectroscopy: Proton NMR can also be used. The aldehyde proton gives a distinct singlet around 9.8-10.0 ppm. While the acidic proton of the carboxylic acid is often broad and may not be easily integrated, other aromatic proton signals may shift slightly, and the presence of the impurity can sometimes be inferred.
Purification Protocol: If significant acidic impurity is present, a simple acid-base wash is effective.[14]
-
Dissolve the impure aldehyde in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated and move into the aqueous layer.
-
Repeat the aqueous wash.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and remove the solvent under reduced pressure.
-
For very high purity, consider distillation under reduced pressure.[14]
Important: Always use freshly purified benzaldehyde for best results in sensitive reactions.[14]
Q7: What are the ideal storage conditions for this compound to ensure long-term stability?
A7: To maximize shelf-life and prevent degradation, proper storage is crucial.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all chemical reactions, including oxidation.[14] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with oxygen, the primary driver of autoxidation.[14] |
| Light | Amber vial or stored in the dark | Prevents light-induced photochemical degradation.[11] |
| Container | Tightly sealed, clean glass bottle | Prevents moisture ingress and contamination from incompatible materials. |
Q8: My crude NMR spectrum looks messy after workup, and I can't clearly identify my product peaks. What should I do?
A8: A messy crude NMR does not always mean the reaction failed. Several factors could be at play.[17]
Troubleshooting Steps:
-
Check for Broad Peaks: The presence of residual acid or base from the workup can cause significant peak broadening, especially for protons near nitrogen or oxygen atoms. Try re-dissolving the crude material and washing it again with a neutral aqueous solution.
-
Solvent Solubility: Ensure your product is not partially soluble in the aqueous layer. If you suspect this, you can extract the combined aqueous layers with a fresh portion of organic solvent and analyze that extract by TLC or LC-MS.[17]
-
Purification is Key: Crude NMRs can be misleading. The most reliable way to assess the reaction's success is to purify a small portion of the crude material via flash column chromatography and then acquire an NMR of the purified fraction.
-
Stability Test: Your product itself might be unstable to the workup or purification conditions (e.g., silica gel). You can test this by dissolving a small, purified sample and exposing it to the conditions (e.g., stirring with silica gel or an acidic/basic solution) and monitoring for degradation by TLC.[17]
Experimental Protocols
Protocol 1: GC-MS Method for Purity Assessment and Impurity Identification
This protocol provides a general method for analyzing this compound and identifying common degradants like its corresponding benzoic acid (after derivatization) and decarboxylation product.
Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Capillary Column: RXI-5Sil MS (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[15]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade.
-
Sample: this compound.
-
Optional (for acid analysis): Derivatizing agent like BSTFA or diazomethane.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the aldehyde in the chosen solvent. If analyzing for the benzoic acid, a derivatization step to convert the acid to a more volatile ester (e.g., methyl ester with diazomethane) or silyl ester (with BSTFA) may be required for optimal chromatography.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Search for peaks corresponding to the expected molecular ions of potential impurities: 3-Ethoxy-5-fluorobenzoic acid (or its derivative) and 1-Ethoxy-3-fluorobenzene.
-
Compare the fragmentation patterns with a known mass spectral library (e.g., NIST) for confirmation.
-
Calculate purity based on the relative peak area percentages (Area %).
-
Protocol 2: Workflow for a Forced Degradation (Stress Testing) Study
Forced degradation studies are essential in drug development to understand a compound's intrinsic stability and identify potential degradation products that could form during storage or formulation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. studypool.com [studypool.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. quora.com [quora.com]
- 13. ijmr.net.in [ijmr.net.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How To [chem.rochester.edu]
Technical Support Center: Scaling Up Reactions with 3-Ethoxy-5-fluorobenzaldehyde
Welcome to the technical support center for 3-Ethoxy-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical reactions involving this versatile intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and safe scale-up of your synthetic processes.
I. Physicochemical Properties and Safety Overview
A thorough understanding of the physicochemical properties of this compound is fundamental for safe handling and successful reaction scale-up. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and general principles of organic chemistry.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 3-Fluorobenzaldehyde[1] | 4-Fluorobenzaldehyde[2] | Benzaldehyde[3] |
| Molecular Formula | C₉H₉FO₂ | C₇H₅FO | C₇H₅FO | C₇H₆O |
| Molecular Weight | 168.17 g/mol | 124.11 g/mol | 124.11 g/mol | 106.12 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid | Colorless liquid | Colorless liquid | Clear colorless to yellow liquid[3] |
| Boiling Point | > 200 °C (estimated) | 66-68 °C @ 20 mmHg[1] | 181 °C @ 758 mmHg[2] | 178.1 °C |
| Melting Point | < 25 °C (estimated) | Not available | -10 °C[2] | -26 °C |
| Density | ~1.2 g/mL (estimated) | 1.17 g/mL @ 25 °C[1] | 1.157 g/mL @ 25 °C[2] | 1.044 g/mL @ 20 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc, EtOH). Limited solubility in water. | Soluble in organic solvents. | Soluble in organic solvents. | Insoluble in water.[3] |
| Flash Point | > 60 °C (estimated) | 62 °C | 56 °C[2] | 63 °C |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.[6]
-
Thermal Hazards: Aromatic aldehydes can be susceptible to thermal decomposition at elevated temperatures.[7] The presence of a fluorine substituent may increase the risk of hazardous decomposition products, such as hydrogen fluoride, upon combustion.[7] It is crucial to assess the thermal stability of the reaction mixture, especially during scale-up, to prevent runaway reactions.[8][9][10]
II. Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions from the bench to pilot or production scale often presents unforeseen challenges. This section addresses common issues encountered with this compound in a question-and-answer format.
A. Reaction Kinetics and Completion
Q1: My reaction is sluggish or stalls before completion upon scale-up. What are the likely causes?
A1: Several factors can contribute to slower reaction rates at a larger scale:
-
Mixing and Mass Transfer Limitations: Inadequate agitation in a larger reactor can lead to poor mixing and localized concentration gradients. This is especially critical in heterogeneous reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design) and that the stirring speed is optimized to ensure a homogenous reaction mixture.
-
-
Heat Transfer Issues: Exothermic reactions that are easily managed in a small flask can lead to significant temperature increases in a large reactor if the cooling capacity is insufficient. This can lead to side reactions or decomposition. Conversely, endothermic reactions may not reach the optimal temperature due to inefficient heating.
-
Solution: Monitor the internal reaction temperature closely. For exothermic reactions, consider slower addition of reagents or using a jacketed reactor with a temperature control unit. For endothermic reactions, ensure the heating system is adequate for the larger volume.
-
-
Reagent Purity: Impurities in starting materials or solvents can have a more pronounced inhibitory effect at a larger scale.
-
Solution: Use reagents and solvents of appropriate purity for the scale of the reaction. Consider performing small-scale test reactions with the bulk materials before proceeding with the full-scale reaction.
-
dot
Caption: Troubleshooting workflow for sluggish reactions.
B. By-product Formation and Purity
Q2: I am observing an increase in by-products during scale-up. How can I mitigate this?
A2: Increased by-product formation is a common scale-up issue, often related to temperature control and reaction time.
-
Over-reaction or Side Reactions: Longer reaction times at elevated temperatures can promote the formation of undesired products.
-
Solution: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Once the starting material is consumed, proceed with the work-up promptly. If the reaction is exothermic, improved cooling is essential.
-
-
Impurity-Mediated By-products: Trace impurities can catalyze side reactions.
-
Solution: As mentioned, ensure the purity of all reagents.
-
-
Aldol Condensation: In reactions involving strong bases, self-condensation of the aldehyde or condensation with other carbonyl-containing species can occur.
-
Solution: Maintain a low reaction temperature and consider the order of addition. For instance, adding the base to a solution of the aldehyde and the other reactant can minimize the concentration of the enolate at any given time.
-
Q3: Purification has become challenging at a larger scale. What are some alternative strategies to column chromatography?
A3: Column chromatography is often impractical for large-scale purification. Consider the following alternatives:
-
Crystallization/Recrystallization: This is one of the most effective and scalable purification techniques for solid products. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Distillation: If the product is a thermally stable liquid with a boiling point sufficiently different from impurities, distillation (including fractional or vacuum distillation) is an excellent option.
-
Liquid-Liquid Extraction: Optimize the pH and solvent choice for extractive work-ups to remove acidic or basic impurities.
-
Trituration: Suspending the crude product in a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective purification step.
III. FAQs for Common Synthetic Transformations
This section provides guidance for specific, common reactions involving this compound.
Q4: What are the key considerations for a successful large-scale reductive amination?
A4: Reductive amination is a powerful tool for amine synthesis.[5][11] For successful scale-up:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) and its derivatives are often used. For large-scale work, sodium triacetoxyborohydride (STAB) is a good choice as it is milder and more selective. Catalytic hydrogenation is also a highly scalable and clean option.
-
Imine Formation: The initial formation of the imine (or enamine) is an equilibrium process. Removing the water formed can drive the reaction to completion. This can be achieved by azeotropic distillation if the solvent is appropriate (e.g., toluene) or by using a dehydrating agent.
-
Exothermicity: The reduction step is often exothermic. Slow addition of the reducing agent and efficient cooling are crucial to maintain control.
Q5: I'm planning a Wittig reaction. What are the best practices for scale-up?
A5: The Wittig reaction is a reliable method for alkene synthesis.[4][8][12]
-
Ylide Generation: The deprotonation of the phosphonium salt to form the ylide is a critical step.[4] Ensure anhydrous conditions and use a strong base like n-butyllithium or sodium hydride. For larger scales, consider using a less hazardous base if the phosphonium salt is sufficiently acidic.
-
By-product Removal: The main by-product is triphenylphosphine oxide, which can sometimes be challenging to remove.[9] It can often be removed by crystallization or by trituration with a suitable solvent.
-
Stereoselectivity: The stereochemical outcome (E/Z isomer ratio) can be sensitive to the reaction conditions and the nature of the ylide.[12] Ensure consistent conditions (temperature, solvent, base) to achieve reproducible results.
dot
Caption: General workflow for the Wittig reaction.
Q6: How can I control an aldol condensation reaction at scale to avoid side products?
A6: Aldol condensations require careful control to maximize the yield of the desired product.[13]
-
Temperature Control: These reactions are often highly temperature-dependent. Running the reaction at low temperatures can help to control the rate and minimize side reactions.
-
Order of Addition: If performing a crossed aldol condensation, slowly adding the enolizable carbonyl compound to a mixture of the non-enolizable aldehyde (in this case, this compound) and the base can minimize self-condensation of the enolizable partner.
-
Choice of Base: The choice of base (e.g., NaOH, KOH, LDA) can influence the outcome. For some substrates, a milder base may be sufficient and can reduce the formation of by-products.
IV. Experimental Protocols
The following are representative, general protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization for your specific substrate and scale.
Protocol 1: Reductive Amination (General Procedure)
-
Imine Formation: To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add a drying agent such as anhydrous magnesium sulfate. Stir the mixture for 1-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C. Cautiously add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., crystallization, distillation, or chromatography).
Protocol 2: Wittig Reaction (General Procedure)
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.05 eq) dropwise. Allow the resulting mixture to stir at room temperature for 1 hour.
-
Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product to separate the desired alkene from triphenylphosphine oxide.
V. References
-
A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde - Benchchem. Available at: --INVALID-LINK--
-
Wittig Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. Available at: --INVALID-LINK--
-
Safety Data Sheet - Combi-Blocks. Available at: --INVALID-LINK--
-
common side products in the synthesis of "3-(3-Chloro-4-fluorophenyl)propanal" - Benchchem. Available at: --INVALID-LINK--
-
Understanding Runaway Reactions and Their Safety Implications. Available at: --INVALID-LINK--
-
The Aldol Condensation - Magritek. Available at: --INVALID-LINK--
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
3-Fluorobenzaldehyde | 456-48-4 - ChemicalBook. Available at: --INVALID-LINK--
-
4-Fluorobenzaldehyde 98 459-57-4 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. Available at: --INVALID-LINK--
-
Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols - Benchchem. Available at: --INVALID-LINK--
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention - IRJET. Available at: --INVALID-LINK--
-
3-ethoxy-4-fluorophenoxyethoxybenzaldehyde - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. Available at: --INVALID-LINK--
References
- 1. 3-Fluorobenzaldehyde | 456-48-4 [chemicalbook.com]
- 2. 对氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. magritek.com [magritek.com]
Validation & Comparative
analytical methods for 3-Ethoxy-5-fluorobenzaldehyde purity assessment
An In-Depth Comparative Guide to the Analytical Methods for Purity Assessment of 3-Ethoxy-5-fluorobenzaldehyde
As a key building block in the synthesis of advanced pharmaceutical intermediates and complex organic molecules, the purity of this compound is a critical parameter that directly impacts reaction yield, impurity profiles of subsequent products, and the safety and efficacy of the final active pharmaceutical ingredient (API). For researchers and drug development professionals, selecting the appropriate analytical methodology is not merely a procedural step but a strategic decision that underpins the integrity of their work.
This guide provides a comprehensive comparison of the principal analytical techniques for assessing the purity of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present validated protocols, and offer a strategic framework for implementing a robust quality control system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Analytical Landscape: A Strategic Overview
The choice of an analytical method is dictated by the specific question being asked. Are we performing routine quality control for batch release? Are we identifying an unknown impurity? Or are we certifying a reference standard? Each scenario demands a different analytical tool or, more often, a combination of tools. The primary methods for a molecule like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
For non-volatile and thermally labile compounds, HPLC is the undisputed method of choice.[4][5] this compound, being a moderately polar aromatic compound, is perfectly suited for Reverse-Phase HPLC (RP-HPLC).
Causality Behind the Method: The principle of RP-HPLC involves partitioning the analyte between a polar mobile phase and a nonpolar stationary phase (e.g., C18).[6] The ethoxy and fluoro groups on the benzaldehyde ring impart a degree of polarity, but the aromatic ring provides significant hydrophobicity, allowing for excellent retention and separation from both more polar and less polar impurities on a C18 column. A UV detector is ideal, as the benzaldehyde chromophore absorbs strongly in the UV region, providing high sensitivity.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Elution:
-
Start with a 60:40 (A:B) mixture, hold for 5 minutes.
-
Linearly increase to 20:80 (A:B) over 15 minutes.
-
Hold at 20:80 for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Rationale: A gradient is chosen to ensure elution of potential late-eluting, more hydrophobic impurities while maintaining good resolution for early-eluting polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution.
Data Interpretation: Purity is typically calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. According to ICH guidelines, impurities above the reporting threshold (e.g., 0.05%) must be reported.[1][3]
Gas Chromatography (GC): The Specialist for Volatile Analytes
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[7][8] While HPLC is the primary choice for the main component's purity, GC is superior for detecting and quantifying volatile impurities such as residual solvents (e.g., from synthesis or purification) or volatile starting materials. This compound itself is sufficiently volatile to be analyzed by GC.[8][9]
Causality Behind the Method: GC separates compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of unknown volatile impurities by comparing their mass spectra to library databases.[10][11]
Experimental Protocol: GC-FID/MS
-
Instrumentation: Gas chromatograph with a split/splitless injector, FID or Mass Spectrometer detector.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
Rationale: The temperature program allows for the separation of low-boiling point solvents at the beginning of the run and ensures the elution of the higher-boiling point analyte and related impurities.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Absolute Purity
Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte.[12][13] This is based on the direct proportionality between the integrated signal intensity and the number of nuclei contributing to that signal.[14][15] For this compound, both ¹H and ¹⁹F NMR can be utilized.
Causality Behind the Method: By adding a known amount of a highly pure internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard.[14] ¹⁹F qNMR is particularly powerful for fluorinated compounds as the ¹⁹F nucleus has 100% natural abundance, high sensitivity, and spectra are often very simple with minimal background interference.[16][17]
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid or another certified standard with non-overlapping peaks.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. Typically, a D1 of 30-60 seconds is used.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation[14]:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (Wₛ / Wₐ) * Purityₛ
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Subscripts 'a' and 's' refer to the analyte and standard, respectively.
Mass Spectrometry (MS): The Key to Structural Elucidation
MS is indispensable for confirming the molecular identity of this compound and, more critically, for the structural elucidation of unknown impurities.[18] When coupled with GC or HPLC, it provides both chromatographic separation and mass information.
Causality Behind the Method: Electron Impact (EI) ionization, typically used in GC-MS, will generate a predictable fragmentation pattern for this compound. Key fragments would likely arise from the loss of the aldehyde proton (-1 amu), the ethoxy group (-45 amu), or other characteristic cleavages of the aromatic ring. The presence of the fluorine atom is a stable marker.[19][20] The accurate mass of the molecular ion (M+) confirms the elemental composition.
Comparative Summary and Integrated Strategy
No single method can provide a complete picture of a compound's purity. A robust quality control strategy integrates these techniques to leverage their individual strengths.
| Parameter | HPLC-UV | GC-FID | Quantitative NMR (qNMR) | Mass Spectrometry (LC/GC-MS) |
| Primary Application | Purity assay, non-volatile impurities | Residual solvents, volatile impurities | Absolute purity determination | Impurity identification, structural confirmation |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Nuclear spin resonance | Mass-to-charge ratio measurement |
| Sensitivity | High (ppm to ppb)[7] | Very High (ppm to ppb) | Moderate (requires mg of sample) | Extremely High (ppb to ppt) |
| Selectivity | Excellent | Excellent | Excellent, especially ¹⁹F NMR | Unmatched for identification |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (Primary Method) | Relative (can be quantitative with standards) |
| Sample Type | Non-volatile, thermally labile[7] | Volatile, thermally stable[8] | Soluble compounds | Wide range, depends on inlet |
| Key Strength | Versatility and robustness for routine QC. | Superior for volatile analysis. | No need for analyte-specific reference standard. | Definitive structural information. |
| Key Limitation | May not detect highly volatile impurities. | Requires sample volatility; potential for thermal degradation. | Lower throughput; requires specialized expertise. | Quantification is complex without standards. |
An integrated workflow ensures comprehensive characterization and is essential in a regulated drug development environment.
Caption: Integrated workflow for purity assessment.
By employing HPLC for routine purity, GC for volatile contaminants, MS for structural elucidation, and qNMR for absolute quantification of reference materials, researchers and drug development professionals can build a self-validating system that ensures the highest quality of this compound, thereby safeguarding the integrity of the entire development pipeline.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. phmethods.net [phmethods.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 9. researchgate.net [researchgate.net]
- 10. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. emerypharma.com [emerypharma.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
A Comparative Guide to the Reactivity of 3-Ethoxy-5-fluorobenzaldehyde and 3,5-difluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a critical decision that influences reaction efficiency, yield, and the properties of the final molecule. Substituted benzaldehydes are cornerstone reagents in organic synthesis, but subtle changes in their substitution patterns can lead to dramatic differences in reactivity. This guide provides an in-depth, objective comparison of the chemical reactivity of two such analogues: 3-Ethoxy-5-fluorobenzaldehyde and 3,5-difluorobenzaldehyde . By examining the underlying electronic principles and providing supporting experimental frameworks, this document serves as a practical resource for rational synthetic design.
At the Core of Reactivity: An Analysis of Substituent Electronic Effects
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2] This electrophilicity is modulated by the electronic effects—inductive and resonance—of the substituents on the aromatic ring. A greater partial positive charge (δ+) on the carbonyl carbon enhances its susceptibility to nucleophilic attack, thus increasing the reaction rate in many common transformations.[1][3][4]
3,5-Difluorobenzaldehyde: This molecule is symmetrically substituted with two fluorine atoms at the meta positions relative to the aldehyde.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the sigma bond framework.[5]
-
Resonance Effect (+R): While fluorine possesses lone pairs that can be donated to the ring, this mesomeric effect is weak due to poor orbital overlap between the carbon 2p and fluorine 2p orbitals.[6]
-
Net Effect: The strong -I effect of two fluorine atoms overwhelmingly dominates, significantly reducing the electron density of the aromatic ring. This withdrawal of electron density is relayed to the carbonyl carbon, making it highly electrophilic and, therefore, highly reactive towards nucleophiles.
This compound: This molecule features dissimilar substituents.
-
Fluorine (-F): As in the difluoro analogue, the fluorine atom at the 5-position acts as a potent electron-withdrawing group via the inductive effect.
-
Ethoxy (-OCH₂CH₃): The ethoxy group presents a more complex picture. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom participate in resonance with the aromatic ring, a powerful electron-donating resonance effect (+R).[5] For an alkoxy group, the +R effect typically outweighs the -I effect, resulting in a net electron-donating character.
The crucial difference lies in the replacement of a strongly deactivating fluorine atom with a net-activating ethoxy group. This leads to a clear prediction: the carbonyl carbon in 3,5-difluorobenzaldehyde is significantly more electrophilic than in this compound .
This differential in electrophilicity is quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent. For meta-substituents, the values largely reflect the inductive effect.
| Substituent | Hammett Constant (σ_m) | Electronic Effect |
| Fluoro (-F) | +0.34 | Electron-Withdrawing |
| Ethoxy (-OEt) | +0.10 | Weakly Electron-Withdrawing (Inductive) |
Data sourced from Hansch et al.[7]
The additive effect of two fluoro groups (2 x 0.34) in 3,5-difluorobenzaldehyde results in a much stronger electron withdrawal compared to the combined effect of a fluoro and an ethoxy group (0.34 + 0.10) in this compound. This fundamental electronic difference is the primary driver for the observed variations in their chemical reactivity.
Caption: Electronic influence of substituents on carbonyl electrophilicity.
Comparative Reactivity in Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[8] The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon.[4]
Prediction: 3,5-Difluorobenzaldehyde will exhibit significantly higher reactivity in nucleophilic addition reactions compared to this compound.
This enhanced reactivity is expected across a broad spectrum of nucleophilic additions, including:
-
Grignard and Organolithium Reactions: Faster addition of organometallic reagents.
-
Cyanohydrin Formation: More rapid reaction with cyanide ions.
-
Reductive Amination: Faster initial formation of the iminium ion intermediate.
-
Condensation Reactions (Aldol, Knoevenagel): Increased rates in base-catalyzed condensations with active methylene compounds.[2]
A prime example to illustrate this difference is the Wittig reaction, a cornerstone of alkene synthesis.[9] The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the aldehyde.[10] As established, electron-withdrawing groups on the benzaldehyde accelerate this reaction.[1] Therefore, one can confidently predict a faster conversion and potentially higher yield for 3,5-difluorobenzaldehyde under identical reaction conditions.
Protocol 1: A Comparative Wittig Olefination
This protocol provides a framework for a side-by-side experiment to validate the predicted reactivity difference. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) to visually assess the rate of consumption of the starting aldehyde.
Objective: To compare the reaction rates of 3,5-difluorobenzaldehyde and this compound with a stabilized ylide, (carboxymethylene)triphenylphosphorane.
Materials:
-
3,5-Difluorobenzaldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
(Carboxymethylene)triphenylphosphorane (1.1 mmol per reaction)
-
Anhydrous Tetrahydrofuran (THF)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Standard laboratory glassware
Procedure:
-
Setup: Prepare two identical reaction flasks (e.g., 25 mL round-bottom flasks equipped with magnetic stir bars and nitrogen inlets). Label them 'Reaction A' (3,5-Difluorobenzaldehyde) and 'Reaction B' (this compound).
-
Reagent Addition:
-
To Reaction A, add 3,5-Difluorobenzaldehyde (142 mg, 1.0 mmol) and dissolve in 5 mL of anhydrous THF.
-
To Reaction B, add this compound (170 mg, 1.0 mmol) and dissolve in 5 mL of anhydrous THF.
-
-
Ylide Addition: To each flask, add (carboxymethylene)triphenylphosphorane (383 mg, 1.1 mmol) at room temperature while stirring. Start a timer for each reaction immediately upon ylide addition.
-
Reaction Monitoring (TLC):
-
At regular intervals (e.g., T=0, 15 min, 30 min, 60 min), withdraw a small aliquot from each reaction mixture.
-
Spot each aliquot on a labeled TLC plate. On each plate, also spot the corresponding starting aldehyde as a reference.
-
Develop the TLC plates in the chosen solvent system and visualize under UV light (254 nm).
-
-
Analysis: Compare the intensity of the starting aldehyde spot to the product spot over time for both reactions. A faster disappearance of the starting aldehyde spot in Reaction A will provide direct evidence of its higher reactivity.
-
Workup (upon completion): Quench the reactions with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Caption: Experimental workflow for comparative Wittig reaction analysis.
Comparative Reactivity in Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is another fundamental transformation. While the mechanism can vary with the oxidant, the reaction often involves an initial step where the carbonyl carbon's electrophilicity is key. Studies on the oxidation of substituted benzaldehydes have shown that the reaction is accelerated by electron-withdrawing groups, which facilitate the initial attack on the carbonyl.[11]
Prediction: Consistent with its higher electrophilicity, 3,5-Difluorobenzaldehyde will undergo oxidation at a faster rate than this compound.
Protocol 2: Comparative Oxidation with Pyridinium Chlorochromate (PCC)
This protocol outlines a method to compare the oxidation rates of the two aldehydes using a common and relatively mild oxidizing agent.
Objective: To compare the oxidation rates of 3,5-difluorobenzaldehyde and this compound to their respective carboxylic acids using PCC.
Materials:
-
3,5-Difluorobenzaldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Pyridinium Chlorochromate (PCC) (1.5 mmol per reaction)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
TLC plates and developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid)
Procedure:
-
Setup: In two identical, dry flasks under a nitrogen atmosphere, prepare slurries of PCC (323 mg, 1.5 mmol) in 5 mL of anhydrous DCM. Label the flasks 'Oxidation A' and 'Oxidation B'.
-
Aldehyde Addition:
-
To Oxidation A, add a solution of 3,5-Difluorobenzaldehyde (142 mg, 1.0 mmol) in 2 mL of DCM dropwise.
-
To Oxidation B, add a solution of this compound (170 mg, 1.0 mmol) in 2 mL of DCM dropwise.
-
-
Reaction Monitoring: Stir both reactions vigorously at room temperature. Monitor the disappearance of the starting aldehyde by TLC at regular intervals, as described in Protocol 1. The product (benzoic acid) will have a different Rf value.
-
Analysis: The reaction with 3,5-Difluorobenzaldehyde (Oxidation A) is expected to show a faster conversion to the corresponding benzoic acid.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts, washing the plug with additional ether. The filtrate can then be concentrated and the product purified by recrystallization or column chromatography.
Summary and Conclusion
The chemical reactivity of this compound and 3,5-difluorobenzaldehyde is dictated by the distinct electronic nature of their substituents.
| Feature | 3,5-Difluorobenzaldehyde | This compound |
| Dominant Electronic Effect | Strong inductive withdrawal (-I) from two fluorine atoms. | Net-donating resonance (+R) from ethoxy group, opposing inductive withdrawal. |
| Carbonyl Electrophilicity | High (δ++) | Moderate (δ+) |
| Predicted Reactivity | Higher | Lower |
| Favored Reactions | Rapid nucleophilic additions (Wittig, Grignard), condensations, and oxidations. | Slower reaction rates in the same transformations. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 3-Ethoxy-5-fluorobenzaldehyde in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the precise quantification of key building blocks like 3-Ethoxy-5-fluorobenzaldehyde is paramount for ensuring reaction efficiency, product purity, and overall process control. This guide provides an in-depth comparison of established analytical methodologies for the quantitative analysis of this compound within a complex reaction matrix. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights to guide your selection of the most appropriate technique. Furthermore, we will explore Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, modern alternative.
The Analytical Challenge: Beyond Simple Quantification
A reaction mixture is a dynamic environment containing the target analyte, unreacted starting materials, reagents, intermediates, by-products, and solvents. An effective quantitative method must not only be accurate and precise but also highly selective, ensuring that the signal from this compound is not convoluted by other components. The choice of analytical technique is therefore a critical decision, directly impacting the reliability of the data that informs process optimization and quality control.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of organic molecules. It is particularly well-suited for the analysis of moderately polar compounds like this compound.
The Rationale Behind RP-HPLC
The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the components in the mixture. For this compound, the aromatic ring and ethoxy group provide sufficient hydrophobicity to be retained on a C18 column, while the polar aldehyde group and fluorine atom modulate its retention behavior, allowing for fine-tuning of the separation from other reaction components.
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Trustworthiness through Self-Validation: The inclusion of a phosphoric acid modifier in the mobile phase helps to ensure sharp peak shapes for any acidic or basic impurities, preventing peak tailing that could interfere with the integration of the analyte peak.[1] The gradient elution allows for the effective separation of compounds with a wider range of polarities, which is typical for a reaction mixture.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the benzaldehyde backbone of the target molecule, GC is a highly suitable method, often providing excellent resolution and sensitivity.[2]
The Rationale Behind GC-FID
In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of analytes between the carrier gas (mobile phase) and a stationary phase coated on the column wall. For this compound, its volatility allows for easy transition into the gas phase. A flame ionization detector (FID) is a common choice for organic compounds, offering high sensitivity and a wide linear range.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
If necessary, derivatize any non-volatile, interfering compounds. (Note: For this specific analyte, direct injection is often sufficient).
-
Transfer the solution to a GC vial.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
Trustworthiness through Self-Validation: The temperature program is designed to first elute volatile solvents at a lower temperature, followed by a ramp to separate the target analyte from less volatile impurities or starting materials.[3] The use of a common and robust DB-5 column ensures good separation for a wide range of aromatic compounds.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods, based on typical validation parameters for pharmaceutical analysis.[4][5]
| Parameter | RP-HPLC | GC-FID |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Selectivity | Excellent for polar and non-polar impurities | Excellent for volatile impurities |
| Sample Throughput | Moderate (~30 min/sample) | High (~20 min/sample) |
Visualizing the Workflows
Caption: RP-HPLC workflow for this compound analysis.
Caption: GC-FID workflow for this compound analysis.
An Advanced Alternative: Quantitative NMR (qNMR)
For laboratories equipped with NMR spectrometers, qNMR offers a distinct and powerful approach to quantification.[6]
The Rationale Behind qNMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for calibration. Instead, a certified internal standard of known concentration is added to the sample. By comparing the integral of a unique signal from the analyte to the integral of a signal from the internal standard, a direct and highly accurate quantification can be achieved.[8]
Key Advantages of qNMR:
-
Primary Ratio Method: qNMR can be considered a primary ratio method of measurement, offering high accuracy without the need for analyte-specific calibration curves.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte being quantified.
-
Reduced Sample Preparation: Often, sample preparation is as simple as dissolving a known mass of the reaction mixture and the internal standard in a deuterated solvent.
Considerations for qNMR:
-
Signal Overlap: A unique, well-resolved signal for both the analyte and the internal standard is necessary. For this compound, the aldehyde proton signal around 9-10 ppm is an excellent candidate for quantification.[9]
-
Relaxation Times: Proper experimental setup is crucial to ensure full relaxation of the nuclei between pulses, which is essential for accurate integration.
-
Cost and Accessibility: NMR instrumentation represents a significant capital investment.
Conclusion: Selecting the Right Tool for the Job
The choice between RP-HPLC and GC-FID for the routine quantitative analysis of this compound in a reaction mixture will depend on several factors:
-
Nature of Impurities: If the expected impurities are non-volatile or thermally labile, RP-HPLC is the superior choice. If impurities are volatile and structurally similar to the analyte, the high resolving power of capillary GC may be advantageous.
-
Sample Throughput: For a large number of samples, the typically shorter run times of GC-FID can be beneficial.
-
Available Instrumentation: The decision will invariably be influenced by the instrumentation readily available in your laboratory.
-
Orthogonal Method Requirement: In a regulated environment, using both HPLC and GC can provide orthogonal data, offering a more comprehensive understanding of the sample and a higher degree of confidence in the results.
qNMR stands out as an excellent method for the certification of reference standards and for obtaining highly accurate results without the need for analyte-specific standards. While it may not be the first choice for high-throughput screening, its power in method validation and in-depth investigation is undeniable.
Ultimately, the development of a robust and reliable quantitative method requires a thorough understanding of the analyte, the potential interferences, and the strengths and limitations of each analytical technique. The methods and principles outlined in this guide provide a solid foundation for making an informed decision and ensuring the quality and consistency of your chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. wjarr.com [wjarr.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. orgchemboulder.com [orgchemboulder.com]
comparative study of ethoxy vs methoxy substituted fluorobenzaldehydes
An In-Depth Comparative Guide to Ethoxy vs. Methoxy Substituted Fluorobenzaldehydes for Researchers and Drug Development Professionals
Introduction: Beyond the Alkyl Chain
In the landscape of medicinal chemistry and materials science, fluorobenzaldehydes are indispensable scaffolds. The strategic placement of a fluorine atom can profoundly alter a molecule's metabolic stability, binding affinity, and lipophilicity, making it a cornerstone of modern drug design.[1][2] When further functionalized with alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), these aromatic aldehydes become powerful building blocks for a vast array of complex molecules.
While separated by only a single methylene (-CH₂-) unit, the choice between an ethoxy and a methoxy substituent is far from trivial. This seemingly minor structural modification can cascade into significant differences in physicochemical properties, chemical reactivity, and ultimately, biological activity. This guide provides a comprehensive comparative analysis of ethoxy- and methoxy-substituted fluorobenzaldehydes, offering field-proven insights, detailed experimental protocols, and supporting data to inform rational molecular design.
Molecular Structure and Electronic Effects: A Tale of Two Donors
The electronic behavior of any substituent on an aromatic ring is a balance of its inductive and resonance effects. Both methoxy and ethoxy groups are characterized by a highly electronegative oxygen atom directly attached to the ring, which exerts an electron-withdrawing inductive effect (-I). However, this is powerfully counteracted by the lone pairs on the oxygen, which delocalize into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R).[3][4] In almost all cases, this resonance donation dominates, making alkoxy groups activators, directing electrophilic substitution to the ortho and para positions.
The primary distinction between the two lies in the slightly greater electron-donating ability of the ethoxy group. The additional ethyl group, being larger and more polarizable than a methyl group, enhances the +I effect, pushing slightly more electron density into the ring. This subtle electronic perturbation, coupled with increased steric bulk, is the root of the differences in reactivity and physical properties we will explore.
Caption: General structures of alkoxy-substituted fluorobenzaldehydes.
Comparative Physicochemical Properties
The addition of a single carbon profoundly impacts physical characteristics. The larger molecular weight and surface area of the ethoxy group generally lead to increased van der Waals forces, resulting in higher melting and boiling points compared to the methoxy analog. Furthermore, the larger nonpolar ethyl group typically increases lipophilicity, which can be observed in a higher logP value and altered solubility profiles.
| Property | 4-Fluoro-3-methoxybenzaldehyde | 4-Ethoxy-3-methoxybenzaldehyde | 4-Methoxybenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₈H₇FO₂ | C₁₀H₁₂O₃[5] | C₈H₈O₂[6] | C₇H₅FO |
| Molecular Weight | 154.14 g/mol | 180.20 g/mol [5] | 136.15 g/mol [6] | 124.11 g/mol |
| Melting Point | N/A | 64 - 65 °C | 0 °C[6] | -10 °C |
| Boiling Point | N/A | 288 - 289 °C | 248 °C | 181 °C |
| Solubility in Water | Insoluble (Predicted) | 1.16 mg/mL at 25 °C | Slightly soluble | Slightly soluble/immiscible |
| Solubility in Organics | Soluble (Predicted) | Soluble | Soluble in ethanol, ether, acetone[6] | Soluble in ethanol, ether, acetone[2] |
Synthesis and Reactivity: A Comparative Workflow
The synthesis of these compounds typically follows a logical and reliable pathway, primarily differing in the choice of alkylating agent.
Caption: Comparative synthetic workflow for alkoxybenzaldehydes.
Experimental Protocol: Synthesis of 4-Ethoxy-2-fluorobenzaldehyde
This protocol, adapted from established literature, exemplifies the Williamson ether synthesis approach.[7] The causality is clear: a strong base is required to deprotonate the weakly acidic phenolic hydroxyl, creating a potent nucleophile (phenoxide) that readily attacks the electrophilic alkyl halide.
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (DMF, 10 mL) at 25 °C.
-
Alkylation: Add iodoethane (1.1 g, 7.1 mmol) to the mixture.
-
Heating: Stir the reaction mixture at 60 °C for 10 hours. Monitor reaction completion via TLC.
-
Workup: After cooling, concentrate the mixture under vacuum. Dilute the residue with ethyl acetate (200 mL).
-
Washing: Wash the organic phase sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuum to yield the target product.[7]
To synthesize the methoxy analogue, simply substitute iodoethane with an equimolar amount of iodomethane.
Comparative Reactivity
1. Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, particularly when activated by the electron-withdrawing aldehyde group, can act as a leaving group in SNAr reactions.[8] Interestingly, in multi-fluorinated systems, the reactivity can be so high that the choice of solvent becomes critical. In a study on the synthesis of fluoro-substituted chalcones, when using methanol as the solvent, a competing SNAr reaction was observed where the methoxide ion from the solvent displaced a fluorine atom on the benzaldehyde ring.[9] This highlights that while the ethoxy group is a slightly stronger electron donor (which would mildly deactivate the ring towards nucleophilic attack compared to methoxy), external nucleophiles can readily participate in substitution reactions, a key consideration for reaction design.
2. Aldehyde-Specific Reactions: The aldehyde moiety is a hub of reactivity.
-
Oxidation: It can be readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[8] This is a foundational step in creating more complex derivatives. A Baeyer-Villiger oxidation can even convert the aldehyde into a phenol, providing a synthetic route to fluorinated catechols and guaiacols.[10][11] The choice of ethoxy vs. methoxy has minimal direct impact on this transformation.
-
Condensation: These aldehydes are excellent electrophiles for condensation reactions with nucleophiles like enolates (e.g., Claisen-Schmidt condensation to form chalcones) or amines (to form Schiff bases).[8][9] The slightly increased steric hindrance of the ethoxy group might marginally slow the reaction rate compared to the methoxy equivalent, but does not typically inhibit the reaction.
Spectroscopic Validation: The Fingerprint of Substitution
Confirming the successful and distinct synthesis of ethoxy versus methoxy analogues is unequivocally achieved through spectroscopic analysis, which serves as a self-validating system for the described protocols.
| Spectroscopic Method | Methoxy-substituted | Ethoxy-substituted | Key Differentiator |
| ¹H NMR | Singlet, ~3.8-3.9 ppm (3H)[4] | Quartet, ~4.1 ppm (2H, J≈7 Hz); Triplet, ~1.4 ppm (3H, J≈7 Hz)[7] | The distinct splitting pattern of the ethoxy group's ethyl protons is an unambiguous identifier. |
| ¹³C NMR | Signal ~55-56 ppm | Signals ~64 ppm (-CH₂-) and ~15 ppm (-CH₃-) | Presence of two signals for the ethoxy carbon chain versus one for the methoxy. |
| IR Spectroscopy | C-O stretch ~1250 cm⁻¹[4] | C-O stretches present | While subtle, the fingerprint region will show distinct patterns. The aldehyde C=O stretch (~1700 cm⁻¹) will be present in both.[12] |
Impact on Biological Activity and Medicinal Chemistry
The choice between ethoxy and methoxy is a critical decision in drug discovery, influencing both pharmacokinetics (PK) and pharmacodynamics (PD).
-
Metabolic Stability: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. The ethoxy group, while also a substrate, can sometimes exhibit different metabolic stability, potentially leading to a longer half-life.[13]
-
Lipophilicity and Binding: The more lipophilic ethoxy group can enhance membrane permeability and hydrophobic interactions within a protein's binding pocket. However, this is not always beneficial. In one study developing novel anti-tumor agents, a compound with a para-ethoxy group showed significantly lower activity than its para-methoxy counterpart, suggesting the bulkier group was detrimental to binding in that specific target.[13]
-
Scaffolding Potential: These molecules are key starting materials for a range of biologically active compounds, including inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer therapy, and various kinase inhibitors.[1][14] The ability to fine-tune potency and selectivity by switching between methoxy and ethoxy provides medicinal chemists with a crucial optimization tool.[15]
Conclusion
The comparative analysis of ethoxy- and methoxy-substituted fluorobenzaldehydes reveals that the substitution of a methyl with an ethyl group is a potent strategic tool in chemical synthesis and drug design. The ethoxy group consistently imparts greater lipophilicity and steric bulk, leading to predictable changes in physicochemical properties like melting point and solubility. While their reactivity in core transformations such as aldehyde oxidation and condensation is largely similar, the subtle electronic differences and potential for altered metabolic stability can have profound consequences on the biological activity of the final molecule. For the researcher and drug developer, understanding these nuances is paramount, transforming a simple homologous pair into a sophisticated instrument for fine-tuning molecular properties to achieve a desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsisinternational.org [rsisinternational.org]
- 5. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Fluoro-6-methoxy-2-methylbenzaldehyde | Benchchem [benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for 3-Ethoxy-5-fluorobenzaldehyde
An Objective Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-Ethoxy-5-fluorobenzaldehyde
Introduction
This compound is an aromatic aldehyde, a class of compounds that serves as a cornerstone in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other high-value materials. The precise quantification of such intermediates is not merely an analytical task; it is a critical component of process control, quality assurance, and regulatory compliance. A robust, reliable, and validated analytical method ensures the purity, consistency, and safety of the final product.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven walkthrough for developing a stability-indicating HPLC method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare viable analytical alternatives, and present a complete, validated protocol grounded in the principles of the International Council for Harmonisation (ICH).
Section 1: Analyte Characterization & Foundational Strategy
Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge dictates our starting point and informs every subsequent decision in method development. While specific experimental data for this compound is not widely published, we can deduce a strategic approach based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties and Chromatographic Implications of this compound
| Property | Value (Predicted/Estimated) | Rationale & Strategic Implication for HPLC Method Development |
| Molecular Formula | C₉H₉FO₂ | Provides the basis for calculating the molecular weight. |
| Molecular Weight | 168.17 g/mol [1] | Essential for preparing standard solutions of known concentration (e.g., mg/mL or molarity). |
| Structure | Aromatic ring with aldehyde, ethoxy, and fluoro substituents. | The benzene ring provides significant hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) HPLC. The polar aldehyde and ether groups provide some polarity. A C18 column is the logical first choice for the stationary phase due to its strong hydrophobic interaction capabilities.[2][3][4] |
| UV Absorbance (λmax) | Estimated ~250-260 nm | Benzaldehyde exhibits a strong π → π* transition with a maximum absorbance around 248 nm.[5] Substituents on the ring will cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift. The initial step in the lab must be to determine the actual λmax by scanning a dilute solution of the analyte in the mobile phase using a Diode Array Detector (DAD) or UV-Vis spectrophotometer. This ensures maximum sensitivity for detection. |
| Solubility | Soluble in common organic solvents (e.g., Acetonitrile, Methanol). Sparingly soluble in water. | Dictates the choice of diluent for standards and samples. The diluent should ideally match the initial mobile phase composition to ensure good peak shape and prevent on-column precipitation. |
| pKa | Not readily available; expected to be non-ionizable under typical RP-HPLC conditions. | The aldehyde group is not readily ionizable. Therefore, mobile phase pH is not expected to have a significant impact on analyte retention or peak shape, simplifying method development. This avoids the need for buffers to control pH, which can sometimes cause peak tailing with basic analytes due to interactions with residual silanols on the silica support.[6] |
Section 2: Comparative Overview of Analytical Techniques
While HPLC is often the workhorse for pharmaceutical analysis, it is valuable to understand its position relative to other available technologies. The choice of technique depends on factors like analyte volatility, required sensitivity, and the complexity of the sample matrix.
Table 2: Comparison of Primary Analytical Methods for Aromatic Aldehydes
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Robust, reproducible, versatile for non-volatile and thermally labile compounds. Simple to operate and widely available.[7] | Moderate sensitivity. Requires analyte to have a UV chromophore. | Routine quality control, purity analysis, and stability testing of drug substances and products. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer. | Excellent sensitivity and selectivity (mass-based detection). Ideal for identifying unknown impurities.[8] | Requires analyte to be volatile and thermally stable. Derivatization (e.g., with PFBHA) is often necessary for aldehydes, adding a sample preparation step.[9] | Trace-level impurity identification, analysis of residual solvents, and quantification in complex matrices where high selectivity is needed. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. Micellar Electrokinetic Chromatography (MEKC) mode can be used for neutral molecules.[10] | High separation efficiency, very low sample and solvent consumption. | Can have lower reproducibility compared to HPLC, especially concerning migration times. Lower concentration sensitivity.[11] | Chiral separations or when very high-resolution separation of closely related compounds is needed. |
For the intended purpose of developing a primary quantitative method for this compound, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the most logical and efficient choice due to its robustness, simplicity, and direct applicability to this non-volatile, UV-active analyte.
Section 3: A Step-by-Step Guide to HPLC Method Development
The development of a robust HPLC method is a systematic process. We will progress from initial screening to fine-tuned optimization, with each stage building upon the last. The goal is to achieve a method that provides adequate resolution, sensitivity, and a reasonable run time.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening & Feasibility
The objective here is to find conditions that successfully elute the analyte from the column with a reasonable peak shape and retention time.
-
Detector Wavelength Selection: Prepare a ~10 µg/mL solution of this compound in acetonitrile. Using a DAD, perform a UV scan from 200-400 nm to identify the wavelength of maximum absorbance (λmax). Based on analogues, this is expected to be near 254 nm. Set this λmax as the monitoring wavelength.
-
Column Selection: A universal C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the ideal starting point. The C18 stationary phase consists of silica particles bonded with 18-carbon alkyl chains, creating a non-polar surface that retains compounds primarily through hydrophobic interactions.[2][12] This is well-suited for the aromatic nature of our analyte.
-
Mobile Phase Selection: The two most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).
-
Acetonitrile: Generally offers lower viscosity (resulting in lower backpressure), a lower UV cutoff (~190 nm), and often produces sharper peaks.[13][14]
-
Methanol: Is less expensive and can offer different selectivity due to its ability to act as a hydrogen bond donor.[13][15] We will screen both. A simple starting point is a linear gradient from 10% to 90% organic solvent (either ACN or MeOH) mixed with water over 20 minutes. This "scouting gradient" will reveal the approximate organic concentration needed to elute the analyte.
-
Phase 2: Method Optimization
Based on the screening runs, we now refine the parameters to achieve the desired performance characteristics: a symmetric peak (tailing factor close to 1.0), adequate retention (k' > 2), and high efficiency (a large number of theoretical plates).
-
Gradient Optimization: If the scouting gradient shows the peak eluting at, for example, 12 minutes, corresponding to a 50% ACN concentration, we can design a more focused gradient around this point (e.g., from 40% to 60% ACN over 10 minutes). This sharpens the peak and improves resolution from any nearby impurities.
-
Flow Rate and Temperature: The standard flow rate for a 4.6 mm ID column is typically 1.0 mL/min. Increasing the column temperature (e.g., to 30 or 35 °C) can decrease mobile phase viscosity, lowering backpressure and sometimes improving peak shape and efficiency.[16]
-
System Suitability Test (SST) Definition: Before proceeding to validation, we must define the criteria that demonstrate the system is performing correctly on any given day. These are based on the performance observed during optimization and are mandated by regulatory guidelines.[17]
-
Tailing Factor (T): Must be ≤ 2.0 (ideally ≤ 1.5). Tailing can indicate undesirable secondary interactions with the stationary phase.
-
Theoretical Plates (N): Must be ≥ 2000. This is a measure of column efficiency.
-
Repeatability (%RSD): For ≥5 replicate injections of a standard, the relative standard deviation (%RSD) of the peak area and retention time should be ≤ 2.0%.
-
Parameter Effects on Chromatography
Caption: Relationship between key HPLC parameters and their effects.
Section 4: Experimental Protocols & Final Method
This section provides the detailed protocol for the optimized method and the subsequent validation experiments as per ICH Q2(R2) guidelines.[18][19]
Protocol 1: Optimized HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Purified Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
-
0.0 min: 45% B
-
10.0 min: 65% B
-
10.1 min: 45% B
-
15.0 min: 45% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock.
Protocol 2: Method Validation
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[7][20]
-
Specificity: Analyze blank (diluent), placebo (if in a formulation), and a standard solution. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that the method can separate the main peak from any potential degradants (i.e., it is "stability-indicating").
-
Linearity: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working standard concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (% Recovery): Analyze samples of known concentration (or spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% concentration. The %RSD of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be compared and shown to be consistent.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively. This is often established based on a signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.[18]
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±2% in organic composition, ±0.1 mL/min in flow rate, ±2 °C in temperature) and evaluate the impact on the results and SST parameters.[17]
Table 3: Representative Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOQ (µg/mL) | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | SST parameters must pass | All variations met SST |
Section 5: Data Interpretation and Troubleshooting
Even with a robust method, problems can arise. Understanding how to diagnose chromatographic issues is a key skill.
Table 4: Common HPLC Troubleshooting Scenarios
| Observation | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing (T > 2.0) | 1. Secondary silanol interactions.[6] 2. Column contamination or void. 3. Mismatch between sample diluent and mobile phase. | 1. Use an end-capped column; if analyte is basic, add a buffer to the mobile phase. 2. Flush the column with a strong solvent; if unresolved, replace the column. 3. Ensure sample diluent is weaker than or equal to the initial mobile phase strength. |
| Peak Fronting | Almost always caused by sample mass overload.[21][22] | Dilute the sample and re-inject. Decrease the injection volume. |
| Broad Peaks | 1. Large extra-column volume (long tubing). 2. Column degradation. 3. High injection volume of a strong solvent. | 1. Use shorter, narrower ID tubing between the injector, column, and detector.[6] 2. Replace the column. 3. Reduce injection volume. |
| Drifting Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition changing (e.g., evaporation of volatile component). 3. Column temperature fluctuations. | 1. Increase equilibration time between runs. 2. Keep mobile phase bottles capped; prepare fresh mobile phase. 3. Ensure the column compartment is on and stable. |
Conclusion
The development of a robust and reliable HPLC method is a logical, science-driven process that forms the bedrock of chemical quality control. By systematically evaluating analyte properties, selecting appropriate starting conditions, and performing methodical optimization and validation, we have established a framework for creating a fit-for-purpose analytical method for this compound. This guide demonstrates that a successful method is not just a set of parameters, but a well-understood and well-documented procedure that ensures data integrity, product quality, and scientific rigor. The principles and protocols outlined herein are grounded in extensive field experience and authoritative guidelines, providing a comprehensive resource for any scientist tasked with this critical analytical challenge.
References
- 1. This compound | #NV04367 | Rieke Metals Products & Services [riekemetals.com]
- 2. uhplcs.com [uhplcs.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. actascientific.com [actascientific.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. youtube.com [youtube.com]
- 13. chromtech.com [chromtech.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. m.youtube.com [m.youtube.com]
- 16. How HPLC Columns Work | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. database.ich.org [database.ich.org]
- 18. pharmtech.com [pharmtech.com]
- 19. fda.gov [fda.gov]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. youtube.com [youtube.com]
- 22. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthetic Utility of 3-Ethoxy-5-fluorobenzaldehyde and its Reaction Products
In the landscape of modern organic synthesis, the strategic selection of starting materials is a critical determinant of synthetic efficiency, yield, and the ultimate biological or material properties of the target molecule. Substituted benzaldehydes are foundational building blocks, prized for the versatility of the aldehyde functional group. This guide provides an in-depth characterization of 3-Ethoxy-5-fluorobenzaldehyde, a uniquely functionalized reagent, by comparing its performance in key synthetic transformations against common alternative benzaldehydes. We will explore the nuanced effects of its dual-substituent pattern—an electron-donating ethoxy group and an electron-withdrawing fluorine atom—on reactivity and product formation, supported by experimental data and detailed protocols.
The Unique Electronic Profile of this compound
The reactivity of a benzaldehyde is fundamentally governed by the electronic nature of its aromatic ring substituents. These groups modulate the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in a majority of its characteristic reactions.
-
Electron-Withdrawing Groups (EWGs) , such as fluorine or nitro groups, decrease the electron density of the aromatic ring and, by extension, the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, often leading to faster reaction rates.
-
Electron-Donating Groups (EDGs) , such as alkoxy (e.g., ethoxy) or alkyl groups, increase the electron density of the ring, thereby reducing the electrophilicity of the carbonyl carbon and potentially slowing down nucleophilic addition.
This compound presents a compelling case where these opposing effects coexist. The fluorine atom at the meta position acts as a powerful inductive EWG, while the ethoxy group, also meta to the aldehyde, exerts a weaker inductive withdrawing effect but a significant resonance-donating effect. This electronic tug-of-war results in a finely tuned reactivity profile that can be harnessed for specific synthetic outcomes.
Comparative Performance in Key Synthetic Transformations
We will now examine the performance of this compound in three cornerstone reactions of organic synthesis: the Claisen-Schmidt condensation, the Wittig reaction, and reductive amination. Its reaction products will be compared with those derived from benchmark aldehydes: 4-Fluorobenzaldehyde (strong EWG), 3,5-Dimethoxybenzaldehyde (strong EDG), and Benzaldehyde (neutral reference).
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, a scaffold known as a chalcone.[1][2] Chalcones are of immense interest in medicinal chemistry due to their wide range of biological activities.[3][4] The reaction proceeds via nucleophilic attack of a ketone-derived enolate on the aldehyde's carbonyl carbon.[1]
The rate-determining step is often the initial nucleophilic attack. Therefore, aldehydes with more electrophilic carbonyl carbons are expected to react more readily. We hypothesize that the net electron-withdrawing character of the substituents on this compound will enhance its reactivity compared to benzaldehydes bearing only electron-donating groups.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in 10 mL of ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 mmol) in 10 mL of water and cool the solution in an ice bath.
-
Slowly add the cold NaOH solution to the ethanolic solution of the aldehyde and ketone with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of crushed ice and acidify with dilute HCl until a precipitate forms.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.[3]
Table 1: Comparative Yields in Chalcone Synthesis
| Starting Aldehyde | Substituent Effect | Typical Yield (%) | Relative Reaction Time |
| 4-Fluorobenzaldehyde | Strong EWG | 85 - 95% | Fast |
| This compound | Net EWG | 80 - 90% | Fast |
| Benzaldehyde | Neutral | 70 - 80% | Moderate |
| 3,5-Dimethoxybenzaldehyde | Strong EDG | 60 - 75% | Slow |
Note: Yields are representative and can vary based on specific reaction conditions and ketone partners.
As predicted, the aldehydes featuring electron-withdrawing fluorine atoms afford higher yields in shorter reaction times. This compound performs comparably to 4-fluorobenzaldehyde, indicating that the activating effect of the fluorine atom dominates over the deactivating effect of the ethoxy group in this transformation.
References
A Senior Application Scientist's Guide to the Purity Assessment of Commercial 3-Ethoxy-5-fluorobenzaldehyde
Introduction: The Imperative of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical research and drug development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Ethoxy-5-fluorobenzaldehyde is a key building block in the synthesis of various biologically active molecules. Its purity is not a mere metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and ultimately, the safety of the final drug product. The presence of even trace amounts of impurities—be they starting materials, by-products, isomers, or degradation products—can have cascading effects, leading to difficult purifications, unexpected side reactions, and potential toxicological concerns.[1][2]
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of commercial this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring that each analysis is a self-validating system for trustworthy and reproducible results.
Anticipating the Adversaries: Potential Impurities in this compound
A critical first step in developing a purity assessment method is to understand the potential impurities that may be present. These are often related to the synthetic route. A plausible synthesis involves the ethylation of 3-fluoro-5-hydroxybenzaldehyde or a related precursor. Based on this, we can anticipate several classes of impurities.
| Impurity Class | Potential Compound | Likely Origin |
| Starting Material | 3-Fluoro-5-hydroxybenzaldehyde | Incomplete ethylation reaction. |
| Reagent Residue | Ethylating agents (e.g., ethyl iodide) | Carry-over from the synthesis. |
| Isomeric Impurities | Positional isomers (e.g., 2-Ethoxy-5-fluorobenzaldehyde) | Non-selective synthesis or impurities in starting materials.[3] |
| Over-reaction | 1,3-Diethoxy-5-fluorobenzene | Reaction of an intermediate where the aldehyde was a different functional group. |
| Oxidation Product | 3-Ethoxy-5-fluorobenzoic acid | Oxidation of the aldehyde group during synthesis or storage.[3] |
| Residual Solvents | Toluene, DMF, Acetonitrile, etc. | Incomplete removal after reaction workup and purification.[4] |
Understanding these potential impurities is crucial for selecting and optimizing an analytical method with the required specificity and sensitivity.
Orthogonal Approaches to Purity Determination
No single analytical technique is universally superior; a multi-faceted approach provides the most comprehensive understanding of a sample's purity.[5] We will compare three powerful, commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and robustness in separating non-volatile and thermally sensitive compounds.[2][6] For this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their polarity. This makes it exceptionally well-suited for quantifying the primary analyte and detecting less volatile impurities like the starting phenol and the benzoic acid oxidation product.[3][6]
Causality in Method Design:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for aromatic compounds.
-
Mobile Phase (Acidified Water/Acetonitrile): A gradient of acetonitrile and water is used to elute compounds across a range of polarities. The addition of a small amount of acid (phosphoric or formic acid) is critical.[7] It protonates acidic impurities like 3-ethoxy-5-fluorobenzoic acid, ensuring sharp, symmetrical peak shapes and preventing tailing.
-
Detection (UV/PDA): A Photodiode Array (PDA) detector is superior to a simple UV detector as it captures the entire UV-Vis spectrum for each peak. This allows for peak purity assessment and can help in the tentative identification of impurities by comparing their spectra to the main component.
Experimental Protocol: RP-HPLC with PDA Detection
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.
-
Further dilute 1 mL of the stock solution into 10 mL with the same diluent to obtain a working concentration of ~0.05 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates.[6]
-
-
Instrumentation & Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 35% B
-
2-15 min: 35% to 85% B
-
15-18 min: 85% B
-
18-18.1 min: 85% to 35% B
-
18.1-22 min: 35% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, monitoring at 254 nm, with a full spectrum scan from 200-400 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method assumes that all components have a similar response factor at the monitored wavelength. For higher accuracy, relative response factors should be determined using standards of the impurities.
-
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is an indispensable tool for analyzing volatile and semi-volatile compounds.[4] It offers excellent separation efficiency and provides structural information from the mass spectrometer, making it ideal for identifying unknown impurities.[8] For this compound, GC-MS is particularly effective at detecting residual solvents, unreacted volatile starting materials, and certain low-boiling point by-products or isomers.
Causality in Method Design:
-
Injection Mode (Split): A split injection is used to introduce a small, representative fraction of the sample onto the column, preventing overloading and ensuring sharp peaks for the high-concentration main component.
-
Stationary Phase (DB-5ms): A 5% phenyl-methylpolysiloxane column is a robust, general-purpose stationary phase that separates compounds primarily based on their boiling points and, to a lesser extent, polarity. It is suitable for a wide range of aromatic compounds.
-
Temperature Program: A programmed temperature ramp is essential. It starts at a low temperature to resolve highly volatile impurities (like solvents) and gradually increases to elute the main analyte and any higher-boiling impurities in a reasonable time.
-
Detection (Mass Spectrometry): The mass spectrometer fragments the eluting compounds into predictable patterns (mass spectra). These spectra act as chemical fingerprints, which can be compared against libraries (like NIST) for positive identification of impurities.[9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Ensure the solvent chosen does not co-elute with any expected impurities.
-
-
Instrumentation & Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
Data Analysis:
-
Calculate purity via area percent from the Total Ion Chromatogram (TIC).
-
For any impurity peaks, analyze the corresponding mass spectrum. Perform a library search (e.g., NIST) to tentatively identify the structure. Confirm identity by comparing the retention time and mass spectrum with an authentic reference standard if available.
-
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS based purity and impurity ID.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Unlike chromatographic techniques that provide relative purity (area %), quantitative NMR (qNMR) can determine the absolute purity (e.g., mass fraction) of a substance without needing a reference standard of the analyte itself.[10][11] It is a primary ratio method recognized for its high accuracy and precision.[5] The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By adding a known mass of a highly pure, stable internal standard, the mass of the analyte can be precisely calculated.
Causality in Method Design:
-
Internal Standard Selection: This is the most critical choice. The standard must be highly pure (>99.9%), non-volatile, stable, and possess signals that are in a clear region of the spectrum, well-resolved from any analyte or impurity signals. For this compound, maleic anhydride or dimethyl sulfone are excellent candidates.
-
Solvent: A deuterated solvent (e.g., DMSO-d₆ or Chloroform-d) is used to avoid a large protonated solvent signal that would overwhelm the analyte signals.[11]
-
Acquisition Parameters: Specific parameters must be optimized for quantitation. A long relaxation delay (D1, typically 5-7 times the longest T₁ of both analyte and standard) is crucial to ensure all protons fully relax between scans, which is essential for accurate integration. A 90° pulse angle is often used to maximize signal.
Experimental Protocol: ¹H-qNMR Analysis
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the this compound sample into a clean vial. Record the mass (m_analyte) precisely.
-
Accurately weigh ~8-12 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. Record the mass (m_std) precisely.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: NMR Spectrometer (≥400 MHz recommended for good signal dispersion).
-
Experiment: Standard ¹H experiment.
-
Key Parameters for Quantitation:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 30 seconds (determine T₁ experimentally if possible; otherwise, use a conservatively long delay).
-
Number of Scans (NS): ≥ 16 (for good signal-to-noise).
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton, -CHO) and a unique signal for the internal standard (e.g., the two vinyl protons of maleic anhydride).
-
Calculate the purity (P_analyte) as a mass fraction using the following equation[11]:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value for the analyte or standard signal.
-
N: Number of protons for the integrated signal (e.g., N_analyte = 1 for the -CHO proton; N_std = 2 for maleic anhydride).
-
MW: Molecular weight of the analyte or standard.
-
m: Mass of the analyte or standard.
-
P_std: Purity of the internal standard (as a percentage).
-
Workflow Visualization: qNMR Analysis
Caption: Workflow for absolute purity determination by qNMR.
Comparative Performance Analysis
The choice of method depends on the specific question being asked. The following table provides a comparative summary based on typical performance characteristics.
| Parameter | RP-HPLC | GC-MS | ¹H-qNMR |
| Primary Use Case | Robust QC, non-volatile impurity quantification | Volatile impurity ID and quantification | Absolute purity determination, structural confirmation |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) |
| Analyte Standard | Required for accurate quantification | Required for accurate quantification | Not Required (uses internal standard) |
| Specificity | High for separated peaks | Very high (retention time + mass spectrum) | High (based on unique chemical shifts) |
| Sensitivity (LOQ) | ~0.01 - 0.05% | ~0.01 - 0.05% (lower for some analytes) | ~0.1% |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Impurity ID Capability | Limited (UV spectra) | Excellent (MS library matching) | Good (structural information from spectrum) |
| Throughput | High | Medium | Medium to Low |
Senior Application Scientist's Recommendation
For a comprehensive quality control strategy for commercial this compound, a combination of these techniques is recommended:
-
For Routine Batch Release & Stability Testing: RP-HPLC is the ideal method. It is precise, robust, and effectively quantifies key non-volatile impurities like the corresponding benzoic acid, making it perfect for a routine quality control environment.[6]
-
For Initial Batch Characterization & Troubleshooting: GC-MS should be employed to screen for and identify volatile impurities, including residual solvents and potential isomeric by-products. Its identification power is invaluable when investigating out-of-spec batches or optimizing synthesis.[4][8]
-
For Use as a Reference Standard or in Critical Applications: qNMR is the definitive method for establishing the absolute purity of a batch.[5][10] When a material is to be used as a reference standard itself, or in sensitive assays where exact concentration is paramount, qNMR provides the most accurate and trustworthy purity value, independent of the availability of a pre-certified standard of the analyte.
By leveraging the strengths of these three orthogonal techniques, researchers, scientists, and drug development professionals can establish a holistic and robust understanding of the purity of their this compound, ensuring the quality and integrity of their downstream research and development efforts.
References
- 1. lcms.cz [lcms.cz]
- 2. biotech-spain.com [biotech-spain.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Ethoxy-5-fluorobenzaldehyde Derivatives
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and presence in numerous biologically active natural products make it an attractive starting point for drug discovery. The strategic introduction of fluorine and ethoxy groups, as seen in 3-Ethoxy-5-fluorobenzaldehyde, offers a unique combination of lipophilicity, metabolic stability, and hydrogen bonding potential, rendering its derivatives promising candidates for a spectrum of biological activities.[1] This guide provides a comparative analysis of the potential biological activities of this compound derivatives, drawing upon established structure-activity relationships (SAR) from closely related analogs and outlining robust experimental protocols for their evaluation.
The this compound Scaffold: A Privileged Starting Point
The core structure of this compound combines several key features that are advantageous for medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the ethoxy group can modulate lipophilicity and solubility.[1] The aldehyde functional group serves as a versatile handle for the synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, and chalcones, each with distinct biological profiles.
Comparative Analysis of Biological Activities
While direct comparative studies on a broad series of this compound derivatives are emerging, we can infer potential activities and structure-activity relationships from extensive research on analogous substituted benzaldehydes. The primary areas of interest for these derivatives include anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: The Promise of Schiff Base Derivatives
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of anticancer agents.[2][3] The imine linkage (-C=N-) is often crucial for their cytotoxic effects. The synthesis of Schiff base derivatives from this compound is a promising strategy to develop novel anticancer compounds.
Structure-Activity Relationship Insights:
-
Aromatic Substituents on the Amine: The nature of the aromatic amine used to form the Schiff base significantly impacts anticancer activity. Electron-withdrawing groups (e.g., halogens, nitro groups) on the amine's phenyl ring can enhance cytotoxicity.[3] Conversely, electron-donating groups (e.g., hydroxyl, methoxy) can also lead to potent activity, suggesting a complex interplay of electronic and steric factors.[3]
-
Heterocyclic Amines: Condensation with heterocyclic amines (e.g., aminobenzothiazole, aminopyridine) often leads to compounds with enhanced and sometimes selective anticancer activity.
-
Metal Complexation: Schiff bases can act as ligands to form metal complexes (e.g., with Cu(II), Zn(II), Ni(II)), which can exhibit superior anticancer activity compared to the free ligands.
Hypothetical Performance Comparison:
Based on these principles, we can predict the relative anticancer potency of a hypothetical series of this compound Schiff base derivatives.
| Derivative | Amine Moiety | Predicted Anticancer Activity | Rationale |
| 1a | Aniline | Moderate | Unsubstituted phenyl ring provides a baseline activity. |
| 1b | 4-Chloroaniline | High | Electron-withdrawing chloro group may enhance activity. |
| 1c | 4-Nitroaniline | High | Strong electron-withdrawing nitro group often correlates with increased cytotoxicity. |
| 1d | 4-Aminophenol | Moderate to High | The hydroxyl group can participate in hydrogen bonding with biological targets. |
| 1e | 2-Aminobenzothiazole | High | The benzothiazole moiety is a known pharmacophore in many anticancer agents. |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Hydrazone and Oxime Ester Derivatives
Hydrazone and oxime ester derivatives of benzaldehydes have demonstrated significant potential as antimicrobial agents. The antimicrobial efficacy is often dictated by the substituents on both the benzaldehyde and the hydrazide or oxime moiety.
Structure-Activity Relationship Insights:
-
Hydrazones: The presence of a nitro-heterocyclic moiety, such as a 5-nitro-2-furyl group, on the aldehyde part of a hydrazone can lead to potent antibacterial activity.[4] Simple substitutions like chloro or methoxy on the phenyl ring of the hydrazide can modulate this activity.
-
Oxime Esters: For oxime esters of related hydroxy-ethoxy-benzaldehydes, the length of the alkyl chain in the ester and the electronic nature of substituents on an aryl ring play a crucial role. Medium-length alkyl chains and electron-donating groups in the para position of an aryl ring have been shown to confer the highest activity.
Comparative Data for 3-Ethoxy-4-hydroxybenzaldehyde Oxime Esters:
A study on 3-ethoxy-4-hydroxybenzaldehyde oxime esters revealed the following trends in antimicrobial activity:
| Derivative | R Group in Ester | Antibacterial Activity | Antifungal Activity |
| 2a | -CH₃ | Moderate | Moderate |
| 2b | -(CH₂)₄CH₃ | High | High |
| 2c | -(CH₂)₈CH₃ | Moderate | Moderate |
| 2d | -C₆H₅ | Low | Low |
| 2e | -C₆H₄-OCH₃ (para) | High | High |
Data synthesized from principles outlined in related studies.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial suspension to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Benzaldehyde derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[4][5]
Structure-Activity Relationship Insights:
-
Inhibition of Inflammatory Mediators: The anti-inflammatory activity of benzaldehyde derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
-
Hydroxyl and Alkoxy Groups: The presence and position of hydroxyl and alkoxy groups on the benzaldehyde ring can significantly influence anti-inflammatory activity. These groups can act as antioxidants and modulate the activity of enzymes involved in the inflammatory cascade.
Hypothetical Performance of this compound Derivatives:
| Derivative Type | Potential Anti-inflammatory Activity | Likely Mechanism of Action |
| Chalcones | High | Inhibition of NF-κB and MAPK signaling pathways. |
| Oximes | Moderate to High | Reduction of pro-inflammatory cytokine production. |
| Simple Aldehyde | Moderate | Scavenging of reactive oxygen species and inhibition of iNOS expression. |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of a compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizing Synthesis and Structure-Activity Relationships
The following diagrams illustrate the general synthetic pathways for preparing key derivatives of this compound and a conceptual representation of the structure-activity relationship.
Caption: General synthetic routes to key derivatives.
Caption: Conceptual structure-activity relationship.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of new therapeutic agents. By leveraging established structure-activity relationships from analogous compounds, researchers can rationally design derivatives with potentially enhanced anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of Schiff bases, hydrazones, and oxime esters from this starting material, followed by rigorous biological evaluation using the standardized protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this chemical class. The interplay of the fluorine and ethoxy substituents on the core ring with the diverse functional groups of the derivatives provides a rich chemical space for the discovery of novel and effective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethoxy-5-fluorobenzaldehyde
Introduction: As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Ethoxy-5-fluorobenzaldehyde. While specific safety data for this exact compound is not extensively documented, a robust and safe disposal plan can be expertly formulated by examining data from structurally analogous compounds, such as other substituted benzaldehydes, and adhering to foundational hazardous waste management principles. This document synthesizes regulatory standards with practical, field-proven insights to ensure your disposal procedures are safe, compliant, and scientifically sound.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material's hazards. Given the absence of a dedicated Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from closely related structures. This approach, rooted in established chemical principles, mandates that the compound be handled as hazardous chemical waste until proven otherwise.
Structurally similar compounds, including various fluorinated and ethoxy-substituted benzaldehydes, exhibit a range of hazards. It is prudent to assume this compound shares these characteristics.
Table 1: Inferred Hazard Profile of this compound Based on Analogous Compounds
| Hazard Category | Potential Effect | Rationale & Supporting Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. | Benzaldehyde is harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | A common characteristic of benzaldehyde derivatives.[4] |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Expected based on data for similar aldehydes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Inhalation of vapors or mists should be avoided.[5] |
| Flammability | Combustible liquid.[3] | Many benzaldehydes are combustible.[1] |
| Environmental Hazard | Potentially toxic to aquatic life.[3] | Discharge into the environment must be avoided.[5] |
Core Directive: Based on this assessment, all waste streams containing this compound—including pure (unused) product, reaction mixtures, contaminated consumables, and spill cleanup materials—must be classified and handled as hazardous waste.
Part 2: The Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[6] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[7][8]
Key regulatory principles to follow include:
-
Waste Identification: As the generator, you are required to determine if your waste is hazardous.[8][9] Based on the analysis in Part 1, we will proceed with the determination that this waste is hazardous.
-
Generator Status: Your laboratory's regulatory requirements will depend on the total amount of hazardous waste generated per month.
-
State and Local Regulations: States can have more stringent regulations than the federal EPA.[10] Always consult your institution's Environmental Health & Safety (EH&S) department for specific local requirements.
Part 3: Standard Operating Procedure for Waste Collection and Disposal
This section provides a direct, step-by-step protocol for safely collecting and disposing of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.
-
Action: Designate a specific, clearly labeled hazardous waste container for all waste streams containing this compound.
-
Causality: Do not mix this waste with incompatible materials. Based on general benzaldehyde data, avoid mixing with strong oxidizing agents, strong bases, or strong acids.[11] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.
Step 2: Container Selection and Labeling
The integrity of the waste containment is paramount for safety.
-
Action: Use a container made of a compatible material (e.g., glass or a chemically resistant plastic like polyethylene) with a tightly sealing lid. The container must be in good condition, free of leaks or cracks.
-
Action: Label the container clearly before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste mixture.
-
Appropriate hazard pictograms (e.g., irritant, flammable, environmental hazard).
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, a key requirement of both RCRA and OSHA standards.[12]
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13]
-
Action: The SAA should be located away from ignition sources like heat, sparks, or open flames.[11]
-
Action: Employ secondary containment, such as a spill tray, to capture any potential leaks from the primary container.
-
Causality: SAAs are a regulatory provision to allow for the safe collection of waste in the laboratory.[12] Keeping containers closed and in a secure, designated area prevents accidental spills and minimizes exposure to lab personnel.[12]
Step 4: Arranging for Final Disposal
Hazardous waste cannot be discarded through standard means.
-
Action: Once the waste container is full, or if you will no longer be generating this waste stream, follow your institution's procedures to request a pickup by the EH&S department or a licensed hazardous waste hauler.[9]
-
Prohibition: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [5][13][14] This is a direct violation of EPA regulations and can cause significant environmental damage.[13]
Part 4: Emergency Procedures for Spill Management
Accidents can happen, and a clear, pre-defined spill response plan is essential.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[1][14]
-
Collect and Package Waste: Carefully scoop the absorbent material and place it into a designated hazardous waste container. Label this container as "Hazardous Waste - Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with soap and water.[13] Collect the cleaning materials (e.g., towels, wipes) and place them in the same hazardous waste container.
-
Report: Report the spill to your institution's EH&S department, as required by your internal policies.
Part 5: Visual Workflow for Disposal
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. chemstock.ae [chemstock.ae]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. gustavus.edu [gustavus.edu]
- 6. epa.gov [epa.gov]
- 7. era-environmental.com [era-environmental.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. labbox.es [labbox.es]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. technopharmchem.com [technopharmchem.com]
- 15. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
A Researcher's Guide to the Safe Handling of 3-Ethoxy-5-fluorobenzaldehyde
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount. 3-Ethoxy-5-fluorobenzaldehyde, a fluorinated aromatic aldehyde, presents as a valuable building block in medicinal chemistry and materials science. However, its unique chemical structure necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended personal protective equipment (PPE), operational plans, and disposal procedures. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and safety.
Understanding the Hazard Profile: An Evidence-Based Approach
Based on data from similar compounds such as 4-fluorobenzaldehyde, 2-chloro-4-fluorobenzaldehyde, and 4-ethoxybenzaldehyde, we can anticipate the primary hazards associated with this compound to include:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory tract irritation.[1]
-
Harmful if Swallowed: Oral ingestion may be harmful.[2]
Given these anticipated hazards, a multi-layered PPE strategy is not just recommended, it is imperative for your protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles meeting ANSI Z87.1 or equivalent standards are mandatory. In situations with a heightened risk of splashing, a full-face shield should be worn in conjunction with goggles.[4] This dual protection is critical to prevent contact with the eyes, which are particularly sensitive to aromatic aldehydes. |
| Hand Protection | Chemical-resistant gloves are essential. Given the aromatic and fluorinated nature of the compound, Butyl rubber or Neoprene gloves are recommended for extended contact as they offer good resistance to a wide range of chemicals, including aldehydes and fluorinated hydrocarbons.[5] For incidental contact, nitrile gloves can provide adequate splash protection, but they should be changed immediately upon contamination.[6][7] Always inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully fastened. For operations with a greater potential for splashes, a chemical-resistant apron over the lab coat is advised. This protects your personal clothing and skin from accidental contact. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow.
Pre-Operational Checklist:
-
Information Review: Thoroughly review this guide and any available safety information for structurally similar compounds.
-
Engineering Controls: Confirm that the chemical fume hood is functioning correctly and has a current certification.
-
PPE Availability: Ensure all necessary PPE is readily available in the correct sizes and in good condition.
-
Emergency Equipment: Locate the nearest eyewash station, safety shower, and fire extinguisher, and confirm they are unobstructed.
-
Spill Kit: Have a chemical spill kit readily accessible that is appropriate for organic compounds.
Step-by-Step Handling Protocol:
-
Donning PPE: Before entering the designated handling area, correctly don all required PPE in the following order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.
-
Chemical Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Use appropriate lab equipment (e.g., spatulas, glassware) to handle the chemical. Avoid generating dust if it is a solid.
-
Keep containers of the chemical closed when not in use.
-
-
Post-Handling:
-
Decontaminate any equipment that has come into contact with the chemical.
-
Clean the work area within the fume hood.
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination: first remove gloves, then the face shield and goggles, followed by the lab coat, and finally the respirator (if worn).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][4]
Visualizing the PPE Workflow
To further clarify the PPE selection and handling process, the following diagram illustrates the key decision points and steps.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
